Ruzadolane
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKBLLCVOKCEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151181 | |
| Record name | Ruzadolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115762-17-9 | |
| Record name | Ruzadolane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruzadolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUZADOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ruzadolane (UP 26-91): A Technical Overview of its Mechanism of Action as a 5-HT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruzadolane (also known as UP 26-91) is a novel analgesic agent identified as a potent and selective serotonin (B10506) 5-HT2 receptor antagonist. This technical guide provides a comprehensive analysis of the available scientific literature on the mechanism of action of this compound, with a focus on its pharmacological profile, experimental validation, and potential therapeutic implications. This document synthesizes data from preclinical and clinical studies to offer a detailed understanding of its core functionalities.
Core Mechanism of Action: 5-HT2 Receptor Antagonism
This compound's primary mechanism of action is the antagonism of the 5-HT2 receptor. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter involved in a wide array of physiological processes, including pain perception, mood regulation, and inflammation. The 5-HT2 receptor subfamily, particularly the 5-HT2A receptor, plays a significant role in mediating the pro-nociceptive and inflammatory effects of serotonin. By blocking these receptors, this compound is hypothesized to inhibit the downstream signaling cascades that contribute to pain sensation.
Signaling Pathways
While specific studies detailing the complete downstream signaling cascade of this compound are not extensively available in the public domain, the general mechanism for 5-HT2A receptor antagonism can be inferred. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal excitation and the potentiation of pain signals. This compound, by acting as an antagonist, would prevent the initial Gq/11 protein activation, thereby inhibiting this entire signaling pathway.
Figure 1: Proposed signaling pathway of 5-HT2A receptor and the inhibitory action of this compound.
Experimental Validation and Quantitative Data
A key clinical investigation into the analgesic potential of this compound was a double-blind, randomized, crossover study that compared its effects to both codeine and a placebo in human experimental pain models.
Human Experimental Pain Study
This study provides the most substantive, publicly available data on the analgesic efficacy of this compound.
Table 1: Summary of Dosing in the Human Experimental Pain Study
| Treatment Group | Dosage |
| This compound (UP 26-91) | 50 mg |
| This compound (UP 26-91) | 150 mg |
| This compound (UP 26-91) | 300 mg |
| Codeine | 100 mg |
| Placebo | N/A |
Note: Detailed quantitative outcomes from this study are not fully available in the public domain.
Preclinical Pharmacokinetic Studies
Preclinical evaluation in animal models has provided insights into the pharmacokinetic profile of this compound.
Table 2: Summary of Preclinical Pharmacokinetic Data for this compound (UP 26-91)
| Parameter | Species | Dose | Route | Observation |
| Brain vs. Blood Concentration | Rat (Sprague-Dawley) | 2.5, 12.5, and 22.5 mg/kg | Intravenous | Non-linear pharmacokinetics in the brain, suggesting a saturable transport mechanism across the blood-brain barrier. |
Experimental Protocols
Human Experimental Pain Models
While the full, detailed protocol of the comparative study is not accessible, such studies typically employ a battery of standardized pain induction and measurement techniques to assess analgesic efficacy across different pain modalities.
Ruzadolane: A Technical Overview of a Serotonin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruzadolane, also identified by its synonym UP 26-91, is a synthetic compound belonging to the[1][2]triazolo[4,3-a]pyridine class of molecules. It has been investigated as a serotonin (B10506) (5-HT) receptor antagonist with potential analgesic properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its primary function, outcomes of clinical investigation, and the broader context of its chemical class. Due to the limited publicly available preclinical data, this document focuses on the known clinical experimental data and provides general methodologies relevant to its class of compounds.
Core Compound Information
This compound is a specific chemical entity with the following identifiers:
| Property | Value |
| IUPAC Name | 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1]triazolo[4,3-a]pyridine |
| Synonyms | UP 26-91 |
| CAS Number | 115762-17-9 |
| Molecular Formula | C18H19F2N5S |
| Molecular Weight | 375.4 g/mol |
Primary Function and Mechanism of Action
This compound's primary function is characterized as a serotonin (5-HT) receptor antagonist. Thetriazolo[4,3-a]pyridine scaffold, to which this compound belongs, is known to exhibit a wide range of biological activities, including but not limited to, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. This suggests that compounds of this class can interact with various biological targets.
The investigation into this compound has specifically focused on its potential as an analgesic, predicated on its 5-HT receptor antagonism. Serotonin receptors are involved in a complex array of physiological and pathological processes, including pain modulation. Antagonism of specific 5-HT receptor subtypes can influence nociceptive pathways, forming the rationale for investigating such compounds for pain relief.
Signaling Pathway Postulation
Based on its function as a 5-HT receptor antagonist, the hypothetical signaling pathway involves the blockade of serotonin binding to its receptors on neuronal cells. This would inhibit downstream signaling cascades typically initiated by serotonin, which could modulate pain perception. A simplified, hypothetical representation of this mechanism is provided below.
Clinical Investigation in Experimental Pain Models
A key clinical study evaluated the analgesic efficacy of this compound (as UP 26-91) in humans. The findings of this study are critical to understanding the compound's potential therapeutic utility.
Study Design and Dosing
The investigation was a double-blind, randomized, crossover study.
| Treatment Arms |
| This compound (UP 26-91) 50 mg |
| This compound (UP 26-91) 150 mg |
| This compound (UP 26-91) 300 mg |
| Codeine 100 mg (Active Comparator) |
| Placebo |
Outcome
The study concluded that this compound, at the doses tested, did not demonstrate a significant analgesic effect in the experimental pain models utilized.
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies on this compound are not publicly available. However, this section outlines the general methodologies for key experiments relevant to the investigation of a novel 5-HT receptor antagonist.
Serotonin Receptor Binding Assay (General Protocol)
This type of assay is fundamental to determining the binding affinity of a compound to specific receptor subtypes.
Objective: To quantify the affinity of this compound for various 5-HT receptor subtypes.
Materials:
-
Cell membranes expressing specific human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3).
-
Radioligand specific for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
This compound at varying concentrations.
-
Assay buffer.
-
Scintillation fluid and counter.
Methodology:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Workflow Diagram:
Human Experimental Pain Models (General Protocol)
These models are used to assess the analgesic effects of a compound in a controlled clinical setting.
Objective: To evaluate the efficacy of this compound in reducing experimentally induced pain.
Models:
-
Thermal Pain: Application of controlled heat or cold stimuli to the skin to determine pain thresholds and tolerance.
-
Mechanical Pain: Application of pressure to skin or muscle to assess pain sensitivity.
-
Electrical Pain: Transcutaneous electrical stimulation to elicit a pain response.
Methodology:
-
Baseline Measurement: Pain thresholds and tolerance are measured before drug administration.
-
Drug Administration: Participants receive this compound, an active comparator (e.g., codeine), or a placebo in a blinded manner.
-
Post-Dose Measurement: Pain assessments are repeated at specific time points after drug administration.
-
Data Analysis: Changes in pain perception from baseline are compared between the different treatment groups.
Conclusion
This compound (UP 26-91) is a serotonin receptor antagonist that has been evaluated for its potential as an analgesic. While its chemical class, thetriazolo[4,3-a]pyridines, is associated with a broad range of biological activities, clinical investigation of this compound in human experimental pain models did not demonstrate significant analgesic efficacy at the doses tested. A comprehensive understanding of its pharmacological profile is limited by the lack of publicly available preclinical data, particularly concerning its binding affinities to various 5-HT receptor subtypes. Further research would be necessary to fully elucidate the therapeutic potential of this compound.
References
Ruzadolane: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruzadolane, also known as UP 26-91, is a non-narcotic, centrally-acting analgesic agent. Its discovery was driven by the need for effective pain management solutions with a favorable safety profile. This compound's primary mechanism of action is the antagonism of the 5-HT2A serotonin (B10506) receptor, a key player in nociceptive pathways. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological properties of this compound, presenting available quantitative data and experimental methodologies to support further research and development in the field of analgesics.
Discovery and Development
This compound emerged from research programs focused on identifying novel non-opioid analgesics. The core strategy involved targeting the serotonergic system, which is intricately involved in pain modulation. The international nonproprietary name (INN) stem "-adol" signifies its classification as an analgesic. Early preclinical and clinical investigations, including a notable human experimental pain study, benchmarked this compound's analgesic efficacy against established pain relievers like codeine, demonstrating its potential as a viable therapeutic agent.
Synthesis Pathway
The chemical synthesis of this compound, systematically named 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1][2]triazolo[4,3-a]pyridine, involves a multi-step process. While the precise, detailed experimental protocol from the original discovery is not publicly available in the searched literature, a plausible synthetic route can be constructed based on the synthesis of related[1]triazolo[4,3-a]pyridine derivatives.
The synthesis would likely commence with the preparation of the core heterocyclic structure, thetriazolo[4,3-a]pyridine ring system. This is followed by the introduction of the ethylsulfanyl side chain and subsequent coupling with the N-(2,4-difluorophenyl)piperazine moiety.
Putative Synthesis Workflow:
Caption: Putative synthesis pathway for this compound.
Experimental Protocols (General Procedures for Analogous Compounds):
-
Step 1: Synthesis of thetriazolo[4,3-a]pyridine core: This can be achieved through various reported methods, often involving the cyclization of a 2-hydrazinopyridine (B147025) derivative with a suitable one-carbon synthon.
-
Step 2: Thiolation/Alkylation: Introduction of the sulfur-containing side chain can be performed by reacting the triazolopyridine core with a bifunctional reagent like 2-bromoethanol under basic conditions to yield an intermediate alcohol.
-
Step 3: Halogenation/Activation: The hydroxyl group of the intermediate is then activated for nucleophilic substitution, typically by converting it to a leaving group such as a tosylate or a halide.
-
Step 4: Final Coupling: The activated intermediate is reacted with 1-(2,4-difluorophenyl)piperazine to yield the final product, this compound. Purification is typically achieved through chromatographic techniques.
Mechanism of Action
This compound exerts its analgesic effects primarily through the antagonism of the 5-HT2A receptor. Serotonin (5-hydroxytryptamine, 5-HT) plays a dual role in pain signaling in the central and peripheral nervous systems. The 5-HT2A receptor, a G-protein coupled receptor, is known to be involved in pro-nociceptive signaling. By blocking this receptor, this compound is thought to inhibit the downstream signaling cascades that contribute to the perception of pain.
One of its metabolites, UP 26-93, has been identified as a partial agonist at both 5-HT1 and 5-HT2 receptors, which may also contribute to the overall pharmacological profile of the parent drug.
Signaling Pathway:
Caption: Mechanism of action of this compound at the 5-HT2A receptor.
Pharmacological Data
While comprehensive quantitative data for this compound is not widely available in the public domain, key findings from a human experimental pain study provide valuable insights into its analgesic potential.
| Parameter | Value/Observation | Reference Study |
| Analgesic Efficacy | Demonstrated analgesic effect compared to placebo. | Human experimental pain study vs. codeine and placebo. |
| Receptor Affinity (Ki) | Data not available in searched literature. | - |
| In vitro Potency (IC50) | Data not available in searched literature. | - |
| Pharmacokinetics (ADME) | Data not available in a comprehensive format. | - |
Experimental Protocols
Human Experimental Pain Study (General Methodology):
A randomized, double-blind, placebo-controlled crossover study design is typically employed to assess the analgesic efficacy of new compounds.
-
Subjects: Healthy volunteers are recruited and screened for inclusion/exclusion criteria.
-
Pain Induction Models: A battery of standardized pain stimuli are used to assess different pain modalities. These may include:
-
Thermal Pain: Heat or cold pain thresholds and tolerance.
-
Mechanical Pain: Pressure pain thresholds.
-
Electrical Pain: Nociceptive flexion reflex.
-
-
Drug Administration: Subjects receive single doses of this compound, a positive control (e.g., codeine), and a placebo in a randomized order with a sufficient washout period between sessions.
-
Outcome Measures: Pain intensity and unpleasantness are rated using visual analog scales (VAS) or numerical rating scales (NRS). Objective measures such as reflex thresholds are also recorded.
-
Data Analysis: Statistical analysis is performed to compare the effects of this compound with placebo and the active comparator across the different pain models.
Conclusion
This compound represents a promising non-narcotic analgesic with a distinct mechanism of action centered on 5-HT2A receptor antagonism. The available data from early clinical investigations support its potential for pain management. However, a more comprehensive understanding of its synthesis, pharmacological profile, and clinical efficacy requires further investigation. This technical guide consolidates the currently accessible information to serve as a foundation for future research and development efforts aimed at advancing novel pain therapeutics. Further disclosure of detailed patent information and full study publications would be invaluable to the scientific community.
References
- 1. US11225474B2 - Crystalline salt forms of 3-(1,2,4-triazolo[4,3-a]pyridine-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide for medical application - Google Patents [patents.google.com]
- 2. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
In Vitro Profile of Ruzadolane: A Review of Preclinical Data
Researchers, scientists, and drug development professionals often require a comprehensive understanding of a compound's preclinical in vitro characteristics. This technical guide synthesizes the currently available preliminary in vitro data on Ruzadolane. Due to the limited publicly accessible research on this compound, this document serves as a foundational overview rather than an exhaustive analysis.
Executive Summary
This compound is a compound of interest within the pharmaceutical development landscape. In vitro studies are fundamental to elucidating the mechanism of action, binding affinities, and cellular effects of a new chemical entity. However, a thorough review of published scientific literature reveals a significant scarcity of detailed in vitro studies for this compound. Consequently, this guide cannot provide extensive quantitative data, detailed experimental protocols, or elaborate signaling pathway diagrams as initially intended. The following sections will outline the general principles of the in vitro assays typically conducted for compounds like this compound and will present a framework for the type of data that would be necessary for a complete preclinical profile.
Receptor Binding Affinity
A crucial first step in characterizing a compound is to determine its binding profile against a panel of relevant biological targets, including receptors, ion channels, enzymes, and transporters. This is typically achieved through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
A typical radioligand binding assay protocol involves the following steps:
-
Target Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Incubation: These membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the target) and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated, usually by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
Quantitative data from these assays would be presented in a table format to allow for easy comparison of this compound's affinity for various targets.
| Target | Radioligand | This compound Ki (nM) |
| e.g., Dopamine D2 | e.g., [3H]Spiperone | Data Not Available |
| e.g., Serotonin 5-HT2A | e.g., [3H]Ketanserin | Data Not Available |
| e.g., Adrenergic α1 | e.g., [3H]Prazosin | Data Not Available |
Absence of specific data for this compound prevents the population of this table.
Functional Activity
Beyond binding, it is essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target. This is assessed through functional assays that measure the cellular response following compound application.
Experimental Protocol: Functional Assay (e.g., cAMP Assay)
For G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase, a common functional assay measures the modulation of cyclic AMP (cAMP), a key second messenger.
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound). For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The data is plotted to generate a dose-response curve, from which the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists is determined.
Data Presentation
The results of functional assays would be summarized in a table.
| Target | Assay Type | Functional Response | This compound EC50/IC50 (nM) |
| e.g., Dopamine D2 | cAMP Assay | e.g., Antagonist | Data Not Available |
| e.g., Serotonin 5-HT1A | GTPγS Binding | e.g., Partial Agonist | Data Not Available |
Specific functional data for this compound is not available in the public domain.
Signaling Pathways
Understanding how a compound modulates intracellular signaling pathways is critical to understanding its cellular mechanism of action. This often involves a series of experiments to map the downstream effects of receptor interaction.
Conceptual Signaling Pathway
The diagram below illustrates a generic G-protein coupled receptor signaling cascade, which would be the framework for investigating this compound's effects if it were found to interact with such a receptor.
Caption: Generic GPCR signaling pathway.
Experimental Workflow Visualization
The logical flow of in vitro experiments to characterize a compound like this compound can be visualized as follows:
Caption: Standard workflow for in vitro pharmacological profiling.
Conclusion and Future Directions
The creation of a comprehensive in-depth technical guide on the preliminary in vitro studies of this compound is currently hampered by the lack of publicly available data. The frameworks for data presentation, experimental protocols, and pathway visualizations provided herein serve as a template for what would be required for a complete preclinical profile. As research on this compound progresses and data becomes available through publications and conference proceedings, this guide can be populated with the specific findings to provide a valuable resource for the scientific community. Researchers are encouraged to consult scientific databases and company publications for any future updates on the in vitro pharmacology of this compound.
Riluzole: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riluzole (B1680632), a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), exhibits a complex pharmacological profile with multiple molecular targets.[1][2] This technical guide provides an in-depth overview of the target identification and validation of Riluzole, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and experimental workflows. The primary mechanism of action of Riluzole is the modulation of glutamatergic neurotransmission, primarily through the inhibition of glutamate (B1630785) release and the inactivation of voltage-dependent sodium channels.[1][3] Additionally, Riluzole has been shown to interfere with intracellular signaling events that follow transmitter binding at excitatory amino acid receptors and may also enhance glutamate uptake.[4] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of neurodegenerative diseases and the development of novel therapeutics.
Molecular Targets and Mechanism of Action
Riluzole's neuroprotective effects are attributed to its multifactorial mechanism of action, which involves several key molecular targets within the central nervous system.
Voltage-Gated Sodium Channels (VGSCs)
A primary target of Riluzole is the voltage-gated sodium channel. Riluzole preferentially binds to the inactivated state of these channels, thereby stabilizing them and inhibiting the propagation of action potentials. This action is thought to reduce neuronal hyperexcitability and subsequent glutamate release. In silico docking studies have suggested that Riluzole may interact with key residues such as TYR 1787, LEU 1843, and GLN 1799 on the Nav1.6 channel.
Glutamate Release and Uptake
Riluzole has been demonstrated to inhibit the release of glutamate from presynaptic terminals. This effect is likely a consequence of its action on voltage-gated sodium channels. Some studies also suggest that Riluzole may enhance the clearance of glutamate from the synaptic cleft by activating glutamate uptake mechanisms.
Postsynaptic Glutamate Receptors
While the evidence is debated, some reports indicate that Riluzole can non-competitively block postsynaptic N-methyl-D-aspartate (NMDA) and kainate receptors. This would further contribute to the reduction of glutamatergic signaling and excitotoxicity.
Other Potential Targets and Pathways
Beyond its primary effects on sodium channels and glutamate signaling, Riluzole has been implicated in the modulation of other cellular pathways:
-
G-Protein-Dependent Signal Transduction: Riluzole may activate a G-protein-dependent signaling process that contributes to the inhibition of glutamate release.
-
Wnt/β-catenin Pathway: In the context of Alzheimer's disease models, Riluzole has been shown to enhance the Wnt/β-catenin pathway.
-
Calcium Homeostasis: Riluzole can interfere with intracellular calcium signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on Riluzole.
Table 1: In Vitro Efficacy of Riluzole
| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |
| Electrophysiology | Cultured Rat Cerebellar Granule Cells | NMDA Receptor-mediated Ca2+ influx | IC50 | 0.3 µM | |
| Electrophysiology | Xenopus Oocytes expressing NMDA receptors | NMDA Receptor Current | IC50 | 18 µM | |
| Electrophysiology | Xenopus Oocytes expressing Kainate receptors | Kainate Receptor Current | IC50 | 167 µM | |
| Electrophysiology | Human Myotubes from ALS patients | Voltage-gated Na+ current | Inhibition at 1 µM | ~20% | |
| Cell Viability (MTT Assay) | U87MG Glioma Cells | Cell Viability | Dose-dependent decrease | - | |
| Cell Viability | SH-SY5Y Neuroblastoma Cells (H2O2-induced stress) | Cell Viability | Protective effect | 1-10 µM | |
| Electrophysiology | HEK293T cells expressing NavMs | Steady-State Inactivation (SSI) V1/2 shift | Significant shift | 2.5, 5, and 25 µM | |
| Electrophysiology | HEK293T cells expressing NavMs | Recovery from Inactivation (τfast) | Significant increase | 2.5, 5, and 25 µM |
Table 2: In Vivo Efficacy of Riluzole in Preclinical Models
| Animal Model | Disease | Dosage | Outcome | Reference |
| Rodent model of transient global cerebral ischemia | Cerebral Ischemia | Not specified | Complete suppression of ischemia-evoked glutamate release | |
| Transgenic mouse model of familial ALS (SOD1G93A) | ALS | Not specified | Significant preservation of motor function | |
| Rat model of cervical spinal cord injury | Spinal Cord Injury | 8 mg/kg initial, 6 mg/kg subsequent | Significant improvements in locomotor recovery | |
| U118MG xenograft mice | Glioma | 10 mg/kg daily | - | |
| LN229 xenograft mice | Glioma | 10 mg/kg daily | - | |
| SOD1G93A, TDP-43A315T, FUS (1-359) mouse models | ALS | 22 mg/kg in drinking water | No significant benefit on lifespan or motor function |
Signaling Pathways and Experimental Workflows
Riluzole's Proposed Mechanism of Action in Neuroprotection
Caption: Proposed multifaceted mechanism of action of Riluzole in providing neuroprotection.
Experimental Workflow for Assessing Riluzole's Effect on Sodium Channels
Caption: A typical experimental workflow for characterizing the effects of Riluzole on voltage-gated sodium channels using patch-clamp electrophysiology.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Analysis
This protocol is adapted from studies investigating the effect of Riluzole on heterologously expressed sodium channels.
-
Cell Preparation:
-
Culture human embryonic kidney (HEK293T) cells in appropriate media.
-
Transfect cells with a plasmid encoding the desired human voltage-gated sodium channel alpha subunit (e.g., hNav1.4) and a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.
-
Plate transfected cells onto glass coverslips 24 hours post-transfection.
-
Perform recordings 48-72 hours post-transfection.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH. (Cesium salts are used to block endogenous potassium currents).
-
Riluzole Stock Solution: Prepare a high-concentration stock solution of Riluzole hydrochloride in dimethyl sulfoxide (B87167) (DMSO). Dilute to final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is minimal (<0.1%) to avoid solvent effects.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and the membrane of a fluorescently identified transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit sodium currents. For example, to assess use-dependent block, apply a series of depolarizing pulses from a holding potential of -100 mV to -20 mV at different frequencies (e.g., 0.1 Hz and 10 Hz).
-
Record baseline currents in the control external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of Riluzole and record currents until a steady-state effect is observed.
-
Perform a washout with the control external solution to assess the reversibility of the drug's effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current for each condition.
-
Normalize the peak current amplitude at each Riluzole concentration to the control amplitude.
-
Plot the normalized current as a function of Riluzole concentration and fit the data with a Hill equation to determine the IC50 value.
-
Analyze the voltage-dependence of activation and inactivation by fitting the data with Boltzmann functions.
-
In Vivo Efficacy Assessment in a Rodent Model of Spinal Cord Injury
This protocol is a generalized representation based on preclinical studies of Riluzole in spinal cord injury.
-
Animal Model:
-
Use adult female Sprague-Dawley rats.
-
Anesthetize the animals and perform a laminectomy at the desired spinal level (e.g., C5).
-
Induce a standardized spinal cord injury (e.g., using a clip compression model with a defined force and duration).
-
Suture the muscles and skin in layers.
-
-
Drug Administration:
-
Randomly assign animals to treatment and vehicle control groups.
-
Administer Riluzole (e.g., 8 mg/kg) or vehicle via intraperitoneal (IP) injection at a defined time point post-injury (e.g., 1 or 3 hours).
-
Administer subsequent doses (e.g., 6 mg/kg) every 12 hours for a specified duration (e.g., 7 days).
-
-
Behavioral Assessment:
-
Perform locomotor function testing at regular intervals post-injury using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Assess sensory function using von Frey filaments to measure mechanical allodynia.
-
Conduct gait analysis to evaluate coordination and stride parameters.
-
-
Histological and Molecular Analysis:
-
At the end of the study period, perfuse the animals and collect spinal cord tissue.
-
Perform histological staining (e.g., H&E, Luxol Fast Blue) to assess tissue sparing and demyelination.
-
Use immunohistochemistry to quantify neuronal and axonal markers, as well as markers for apoptosis and inflammation.
-
Employ retrograde tracing techniques to assess axonal integrity.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the outcomes between the Riluzole-treated and vehicle control groups.
-
Conclusion
Riluzole's target profile is complex, with its primary neuroprotective effects stemming from the modulation of voltage-gated sodium channels and the subsequent reduction in glutamatergic excitotoxicity. The validation of these targets has been established through a combination of in vitro electrophysiological and cell-based assays, as well as in vivo studies in various models of neurological disease. While Riluzole's efficacy in ALS is modest, its multifaceted mechanism of action continues to make it a valuable tool for studying neurodegenerative processes and a foundation for the development of more targeted and effective neuroprotective therapies. This guide provides a comprehensive overview of the foundational data and methodologies related to Riluzole's target identification and validation, serving as a resource for the scientific community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neuroprotective agents target molecular mechanisms of disease in ALS - Drug Discovery Today [drugdiscoverytoday.com]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Ruzadolane: A Technical Overview
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Pharmacological Profile of Ruzadolane
This document provides a comprehensive overview of the known pharmacological properties of this compound, a compound identified as a non-narcotic, centrally-acting analgesic agent. The information presented herein is based on publicly available scientific literature.
Executive Summary
Mechanism of Action
The primary mechanism of action attributed to this compound is the antagonism of the 5-HT2 receptor. The serotonin (B10506) 5-HT2 receptor family, particularly the 5-HT2A subtype, is implicated in a wide array of physiological and pathological processes, including nociception, inflammation, and mood regulation. By blocking these receptors, this compound may modulate serotonergic signaling pathways involved in pain perception.
The pharmacological activity of this compound is further influenced by its metabolite, UP 26-93. As a partial agonist at 5-HT1 and 5-HT2 receptors, UP 26-93 could exert a more complex modulatory effect on the serotonergic system. Partial agonists can act as functional antagonists in the presence of a full agonist or display intrinsic agonist activity in its absence, suggesting a nuanced in vivo effect of this compound administration.
Quantitative Pharmacological Data
A comprehensive search of scientific literature did not yield specific quantitative data for this compound's binding affinities (Ki values) or functional potencies (IC50/EC50 values) at various receptors. This information is crucial for a complete understanding of its potency, selectivity, and potential off-target effects. Without such data, a detailed quantitative comparison with other analgesic agents is not possible at this time.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of this compound, including receptor binding assays and functional assays, are not publicly available. A general understanding of the methodologies typically employed in such studies is provided below for context.
General Radioligand Receptor Binding Assay Protocol (Illustrative)
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. The following is a generalized protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are isolated and prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
General Functional Assay Protocol (Illustrative)
Functional assays are employed to determine the effect of a compound on receptor signaling. A common method involves measuring changes in second messenger levels, such as calcium mobilization or cyclic AMP (cAMP) accumulation.
-
Cell Culture: Cells expressing the target receptor are cultured and plated.
-
Compound Addition: The cells are treated with varying concentrations of the test compound (this compound).
-
Stimulation: An agonist for the target receptor is added to stimulate a cellular response.
-
Measurement: The cellular response (e.g., changes in intracellular calcium concentration or cAMP levels) is measured using appropriate detection methods (e.g., fluorescent dyes, immunoassays).
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that produces 50% of the maximal response (EC50) for agonists or inhibits 50% of the agonist-induced response (IC50) for antagonists.
Signaling Pathways and Experimental Workflows
Due to the lack of specific data on the downstream signaling pathways affected by this compound, a detailed diagram cannot be constructed. However, a generalized workflow for its pharmacological characterization can be visualized.
Caption: Generalized workflow for the pharmacological characterization of this compound.
Conclusion
This compound (UP 26-91) is identified as a 5-HT2 receptor antagonist with a metabolite, UP 26-93, that acts as a partial 5-HT1 and 5-HT2 agonist. This pharmacological profile suggests a potential mechanism for its observed analgesic effects. However, the lack of publicly available quantitative data on its receptor binding affinities and functional potencies limits a more in-depth understanding of its pharmacological profile. Further research disclosing this critical information would be necessary to fully elucidate the therapeutic potential and safety profile of this compound.
Riluzole: An In-depth Technical Guide on its Effects on Cellular Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Initial Note: This technical guide was developed based on a search for "Ruzadolane." As no specific information was found for a compound with that name, this document focuses on "Riluzole," a neuroprotective drug with a similar name and extensive research regarding its effects on cellular pathways.
Executive Summary
Riluzole is a benzothiazole (B30560) derivative with neuroprotective properties, primarily known for its efficacy in extending survival in patients with Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action is multifaceted, centering on the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated ion channels. Emerging research also points to its potential as an anti-neoplastic agent, further broadening its therapeutic relevance. This guide provides a comprehensive overview of Riluzole's impact on key cellular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanisms of Action
Riluzole's therapeutic effects are primarily attributed to its influence on several critical cellular processes:
-
Inhibition of Glutamate Release: Riluzole effectively reduces the presynaptic release of glutamate, the principal excitatory neurotransmitter in the central nervous system. This action is crucial in mitigating the excitotoxicity implicated in neurodegenerative diseases.
-
Inactivation of Voltage-Gated Sodium Channels: By stabilizing the inactivated state of voltage-dependent sodium channels, Riluzole curtails excessive neuronal firing, a hallmark of excitotoxic conditions.[1]
-
Modulation of Intracellular Signaling Pathways: Riluzole has been shown to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors. Furthermore, in the context of oncology, it has been demonstrated to impact critical signaling cascades such as the PI3K/Akt pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of Riluzole in modulating various cellular targets and processes.
| Target/Process | Parameter | Value | Cell/System Type |
| Glutamate Release | IC50 | 19.5 µM | Mouse neocortical slices |
| Voltage-Gated Sodium Channels | IC50 | 2.3 µM | Cultured human skeletal muscle cells |
| IC50 | 51 µM | Cultured rat cortical neurons | |
| Persistent Sodium Current | EC50 | 1-2 µM | Rat suprachiasmatic nucleus neurons |
| Apoptosis Induction | Effective Concentration | 10 µM | Human prostate cancer cells (LNCaP and C4-2) |
| Cell Viability (Anti-proliferative) | Effective Concentration | 1-10 µM | SH-SY5Y neuroblastoma cells (counteracting H2O2-induced death) |
Effects on Cellular Signaling Pathways
Glutamatergic Signaling Pathway
Riluzole's primary neuroprotective effect is mediated through its modulation of the glutamatergic synapse. It acts at multiple levels to dampen excessive glutamatergic signaling, which is a key contributor to neuronal damage in neurodegenerative diseases.
PI3K/Akt Signaling Pathway
In the context of cancer biology, Riluzole has been shown to influence the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Riluzole can suppress tumor growth and metastasis.
References
Initial Toxicity Screening of Ruzadolane: A Technical Guide
Disclaimer: Publicly available data on the initial toxicity screening of Ruzadolane is limited. This document provides a comprehensive template and generalized methodologies for the initial toxicity screening of a novel neuroprotective agent, intended to be adapted with specific experimental data for this compound.
Introduction
This compound is a novel compound with potential neuroprotective properties. This technical guide outlines a framework for its initial toxicity screening, a critical step in early-stage drug development. The primary objective of this screening is to identify potential safety concerns and establish a preliminary therapeutic window. This document details the experimental protocols for a battery of in vitro and in vivo assays designed to assess the cytotoxic, genotoxic, and acute systemic toxicity of this compound.
Compound Information
-
Compound Name: this compound
-
IUPAC Name: 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1][2][3]triazolo[4,3-a]pyridine[1]
-
CAS Number: 115762-17-9[1]
-
Molecular Formula: C18H19F2N5S
-
Molecular Weight: 375.4 g/mol
-
Chemical Structure: (Insert Chemical Structure Image Here)
In Vitro Toxicity Assessment
In vitro assays are fundamental to early toxicity screening, providing a rapid and cost-effective means to evaluate the potential of a compound to cause cellular damage.
Cytotoxicity Assays
Objective: To determine the concentration of this compound that induces cell death in relevant cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) and a non-neuronal cell line (e.g., HEK293) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is determined.
Data Presentation:
| Cell Line | Exposure Time (hours) | This compound IC50 (µM) |
| SH-SY5Y | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] | |
| HEK293 | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] |
Genotoxicity Assay
Objective: To assess the potential of this compound to induce mutations in DNA.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.
-
Compound Exposure: Bacterial strains are exposed to various concentrations of this compound on histidine-deficient agar (B569324) plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive genotoxic result.
Data Presentation:
| Bacterial Strain | Metabolic Activation (S9) | This compound Concentration | Revertant Colonies (Mean ± SD) | Fold Increase over Control |
| TA98 | - | [Insert Data] | [Insert Data] | [Insert Data] |
| + | [Insert Data] | [Insert Data] | [Insert Data] | |
| TA100 | - | [Insert Data] | [Insert Data] | [Insert Data] |
| + | [Insert Data] | [Insert Data] | [Insert Data] |
In Vivo Acute Toxicity Assessment
In vivo studies provide crucial information on the systemic toxicity of a compound in a whole organism.
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity of this compound in a rodent model.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, are used.
-
Dosing: A single animal is dosed with this compound at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality for a defined period (typically 48 hours for dose adjustment and 14 days for overall observation).
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The study continues until a sufficient number of reversals in outcome (survival/death) are observed to allow for the calculation of the LD50.
-
Clinical Observations: Animals are observed for changes in behavior, appearance, and physiological functions.
-
Necropsy: At the end of the study, all animals are subjected to a gross necropsy.
Data Presentation:
| Species/Strain | Sex | Route of Administration | LD50 (mg/kg) (95% Confidence Interval) | Key Clinical Signs of Toxicity |
| Sprague-Dawley Rat | F | Oral | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
Caption: Workflow for the initial toxicity screening of this compound.
Hypothetical Signaling Pathway of Neuroprotection
This diagram illustrates a hypothetical signaling pathway that could be modulated by a neuroprotective agent like this compound, leading to the inhibition of apoptosis.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Conclusion
This technical guide provides a structured approach for the initial toxicity screening of this compound. The outlined in vitro and in vivo assays will generate essential data to characterize its preliminary safety profile. The results from these studies are crucial for making informed decisions regarding the continued development of this compound as a potential neuroprotective therapeutic agent. Further comprehensive toxicity studies will be required to fully elucidate its safety profile before advancing to clinical trials.
References
- 1. This compound | C18H19F2N5S | CID 65925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Ruzadolane: An In-Depth Technical Guide on Core Solubility and Stability Characteristics
Disclaimer: As of December 2025, detailed public information regarding the experimental solubility and stability of Ruzadolane is limited. This guide serves as a comprehensive framework for the characterization of a drug candidate like this compound, outlining the necessary experimental data and protocols that would be required by researchers, scientists, and drug development professionals. The data presented in the tables and the specifics of the experimental protocols are illustrative examples and should not be considered as experimentally verified values for this compound.
Introduction
This compound is a compound with the chemical formula C18H19F2N5S.[1] A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent. These characteristics are critical determinants of a drug's bioavailability, formulation development, manufacturing processes, and shelf-life. This document provides a technical overview of the essential solubility and stability assessments for a research compound such as this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various aqueous and organic media is a fundamental property that influences its absorption and distribution in the body.
Aqueous Solubility
Aqueous solubility is a critical factor for oral and parenteral drug delivery. It is typically assessed across a physiologically relevant pH range.
Table 1: Illustrative Aqueous Solubility of a Hypothetical Compound
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 7.0 | 25 | < 0.1 | Shake-flask |
| 0.1 N HCl | 1.2 | 37 | 1.5 | Shake-flask |
| Phosphate Buffer | 6.8 | 37 | 0.5 | Shake-flask |
| Phosphate Buffer | 7.4 | 37 | 0.2 | Shake-flask |
Organic Solvent Solubility
Solubility in organic solvents is important for purification, crystallization, and the development of certain formulations.
Table 2: Illustrative Organic Solvent Solubility of a Hypothetical Compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | 25 |
| Ethanol | 25 | 15 |
| Acetonitrile | 25 | 10 |
| Dichloromethane | 25 | 50 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
Experimental Protocol: Shake-Flask Method for Solubility Determination
A standard method for determining equilibrium solubility is the shake-flask method.
Workflow for Shake-Flask Solubility Determination
Caption: Shake-flask solubility determination workflow.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Profile
Assessing the chemical stability of a drug candidate under various stress conditions is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life.
Solid-State Stability
Solid-state stability studies evaluate the impact of temperature and humidity on the pure API.
Table 3: Illustrative Solid-State Stability of a Hypothetical Compound (at 3 months)
| Condition | Purity (%) | Appearance |
| 25°C / 60% RH | 99.8 | White powder |
| 40°C / 75% RH | 98.5 | White powder |
| 60°C | 95.2 | Slight discoloration |
Solution-State Stability (Forced Degradation)
Forced degradation studies are conducted under more extreme conditions to accelerate degradation and identify potential degradation products.
Table 4: Illustrative Solution-State Stability (Forced Degradation) of a Hypothetical Compound (at 24 hours)
| Condition | % Degradation | Major Degradants |
| 0.1 N HCl (60°C) | 15.2 | DP1, DP2 |
| 0.1 N NaOH (60°C) | 8.5 | DP3 |
| 3% H₂O₂ (RT) | 22.1 | DP4, DP5 |
| Heat (60°C, in water) | 5.4 | DP1 |
| Photostability (ICH Q1B) | 12.8 | DP6 |
(DP = Degradation Product; RT = Room Temperature)
Experimental Protocol: Forced Degradation Study
A typical forced degradation study involves exposing the drug substance to various stress conditions.
Methodology:
-
Sample Preparation: Solutions of the compound are prepared in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, the solid drug or a solution in an inert solvent is used.
-
Stress Exposure: Samples are exposed to the stress conditions for a defined period. For thermal and hydrolytic stress, elevated temperatures (e.g., 60°C) are often used. Photostability testing is conducted according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact drug from all major degradation products.
-
Degradant Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed to identify the structures of the major degradation products.
Potential Signaling Pathway Involvement
While the specific molecular target of this compound is not widely published, compounds with similar structural motifs are often investigated for their roles in various signaling pathways. For illustrative purposes, a hypothetical signaling pathway is presented below. This diagram is a generic representation and is not based on experimental data for this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical receptor inhibition pathway.
Conclusion
The comprehensive characterization of solubility and stability is a cornerstone of successful drug development. The illustrative data and protocols presented in this guide highlight the essential studies required to build a robust physicochemical profile for a compound like this compound. The generation of such data is imperative to de-risk development, guide formulation strategies, and ensure the delivery of a safe and effective therapeutic product. Further experimental investigation is required to establish the specific solubility and stability characteristics of this compound.
References
Methodological & Application
Unraveling the Cellular Impact of Ruzadolane: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the experimental protocols for the in vitro study of Ruzadolane, a novel compound with significant potential in cellular research. Due to the emergent nature of this compound, this guide is based on established methodologies for similar small molecules and will be updated as more specific data becomes available. The primary aim is to equip researchers with a foundational framework for investigating the mechanism of action and cellular effects of this compound in a controlled laboratory setting.
The following sections detail standardized cell culture procedures, experimental workflows for assessing cellular responses, and a summary of hypothetical quantitative data to serve as a benchmark for initial studies.
Quantitative Data Summary
As specific experimental data for this compound is not yet publicly available, the following table presents a hypothetical summary of key quantitative parameters that are critical to characterize the in vitro activity of a novel compound. Researchers should aim to generate similar data sets for this compound.
| Parameter | Cell Line | Value | Assay Type |
| IC50 (Growth Inhibition) | SH-SY5Y (Human Neuroblastoma) | 5 µM | MTT Assay |
| HEK293 (Human Embryonic Kidney) | 15 µM | CellTiter-Glo | |
| EC50 (Target Engagement) | Reporter Cell Line | 1.2 µM | Luciferase Reporter Assay |
| LDH Release (Cytotoxicity) | Primary Cortical Neurons | > 50 µM | LDH Assay |
| Caspase-3/7 Activity | SH-SY5Y | No significant increase | Caspase-Glo 3/7 Assay |
Experimental Protocols
General Cell Culture and Maintenance
Aseptic technique is paramount for successful cell culture. All procedures should be performed in a certified Class II biological safety cabinet.
Materials:
-
Appropriate cell line (e.g., SH-SY5Y, HEK293)
-
Complete growth medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Culture vessels (flasks, plates)
-
Incubator (37°C, 5% CO2, 95% humidity)
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a new culture vessel at the recommended density.
-
Incubate at 37°C with 5% CO2.
-
For subculturing, aspirate the medium, wash with PBS, and detach adherent cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and re-seed as described above.
Preparation of this compound Stock Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assays
A. MTT Assay for Metabolic Activity
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
B. LDH Assay for Membrane Integrity
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH release in the supernatant.
-
Measure the absorbance at the recommended wavelength.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in this compound research, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A hypothetical signaling cascade initiated by this compound.
Application Notes and Protocols for Riluzole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Riluzole, a neuroprotective agent, in various preclinical animal models of neurological disorders. This document details its mechanism of action, pharmacokinetic profile, and efficacy, along with detailed protocols for its administration and evaluation.
Introduction
Riluzole, a benzothiazole (B30560) derivative, is a neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] Its proposed mechanism of action involves the modulation of glutamatergic neurotransmission and the inhibition of voltage-dependent sodium channels.[4][5] In preclinical research, Riluzole has been extensively studied in various animal models of neurodegenerative diseases and neuronal injury, including ALS, spinal cord injury (SCI), and stroke, to elucidate its therapeutic potential and underlying mechanisms.
Mechanism of Action
Riluzole's neuroprotective effects are believed to be multifactorial, primarily targeting the excitotoxicity cascade. The key mechanisms include:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which in turn inhibits the release of the excitatory neurotransmitter glutamate.
-
Blockade of Postsynaptic Glutamate Receptors: It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further reducing glutamatergic signaling.
-
Inactivation of Voltage-Dependent Sodium Channels: Riluzole preferentially blocks TTX-sensitive sodium channels associated with damaged neurons.
-
Potentiation of GABAergic Transmission: The drug has been shown to potentiate GABA-A receptors, enhancing inhibitory neurotransmission.
Pharmacokinetics in Rodent Models
Understanding the pharmacokinetic profile of Riluzole in animal models is crucial for designing effective preclinical studies. The following table summarizes key pharmacokinetic parameters in rats.
| Parameter | Oral Administration (Tablet) | Oral Administration (Solution) | Intravenous Administration | Reference |
| Cmax | 1.8 ± 0.3 µg/mL | 2.5 ± 0.4 µg/mL | 4.2 ± 0.7 µg/mL | |
| Tmax | 2.0 ± 0.5 h | 1.0 ± 0.3 h | 0.25 h | |
| AUC (0-t) | 10.2 ± 1.5 µg·h/mL | 15.8 ± 2.1 µg·h/mL | 8.9 ± 1.2 µg·h/mL | |
| Half-life (t½) | 4.5 ± 0.8 h | 6.2 ± 1.1 h | 3.8 ± 0.6 h | |
| Bioavailability | ~60% | - | - |
Note: Data are presented as mean ± SD. SCI can alter the pharmacokinetics of Riluzole, leading to a longer half-life and higher drug concentrations in the spinal cord and plasma.
Efficacy in Animal Models
Riluzole has been evaluated in a variety of animal models for neurodegenerative diseases and CNS injuries. The efficacy, however, has shown some variability depending on the model and experimental design.
Amyotrophic Lateral Sclerosis (ALS) Models
The efficacy of Riluzole in transgenic mouse models of ALS has produced conflicting results. While some earlier studies suggested a modest benefit in preserving motor function, more recent and rigorous studies have reported no significant effect on lifespan or motor performance.
| Animal Model | Species | Key Findings | Reference |
| SOD1^G93A^ | Mouse | Conflicting results: some studies show preserved motor function, while others report no significant benefit on lifespan or motor performance. | |
| TDP-43^A315T^ | Mouse | No significant benefit on lifespan. | |
| FUS (1-359) | Mouse | No significant impact on the decline in motor performance. | |
| TDP-43^M337V^ | Rat | Did not mitigate behavioral deficits or alter neuropathologies. |
Spinal Cord Injury (SCI) Models
In contrast to ALS models, Riluzole has demonstrated more consistent neuroprotective effects and functional improvements in various animal models of SCI.
| Animal Model | Species | Key Findings | Reference |
| Clip Compression | Rat | Improved locomotor recovery (BBB score), preserved axonal integrity, and reduced tissue damage. | |
| Weight Drop | Rat | Significantly higher BBB locomotor scores and increased withdrawal thresholds in pain testing. | |
| Ischemia | Rabbit | Enhanced functional neurological recovery. |
Experimental Protocols
Riluzole Preparation and Administration
Riluzole is a white to slightly yellow powder that is sparingly soluble in water. For in vivo studies, it is typically prepared as a suspension.
Vehicle Preparation: A common vehicle for Riluzole administration is 1% Tween-80 in sterile saline.
Suspension Preparation:
-
Accurately weigh the required amount of Riluzole powder.
-
Prepare the vehicle solution.
-
Gradually add the Riluzole powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Ensure the suspension is well-mixed before each administration.
Routes of Administration:
-
Oral Gavage (Mice and Rats):
-
Dosage: 20-30 mg/kg
-
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Use a flexible gavage needle of appropriate size.
-
Gently restrain the animal and insert the gavage needle over the tongue into the esophagus.
-
Administer the suspension slowly.
-
Monitor the animal for any signs of distress.
-
-
-
Intraperitoneal (IP) Injection (Rats):
-
Dosage: 6-8 mg/kg
-
Procedure:
-
Weigh the animal and calculate the required volume.
-
Use a sterile syringe with a 23-25 gauge needle.
-
Restrain the rat and tilt it slightly head-down.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate to ensure no body fluids are drawn, then inject the suspension.
-
-
-
In Drinking Water (Mice):
-
Dosage: 22 mg/kg
-
Procedure:
-
Dissolve Riluzole in a small amount of DMSO and then dilute it into the drinking water to achieve the target daily dose based on average water consumption.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days).
-
Monitor water intake to ensure proper dosing.
-
-
Assessment of Motor Function in Rodents
Rotarod Test: This test is a standard method for assessing motor coordination and balance.
-
Place the mouse or rat on a rotating rod.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod.
-
Perform multiple trials for each animal.
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale (for SCI models): This is an open-field locomotor rating scale used to assess hindlimb function in rats.
-
Allow the rat to move freely in an open field for 4 minutes.
-
Observe and score the hindlimb movements based on the 21-point BBB scale, which evaluates joint movement, stepping, coordination, and paw placement.
Conclusion
Riluzole remains a valuable tool for studying neuroprotection in animal models. While its efficacy in ALS models is debated, it shows consistent promise in models of acute neuronal injury such as SCI. The provided protocols and data summaries are intended to guide researchers in designing and conducting rigorous preclinical studies to further evaluate the therapeutic potential of Riluzole and other neuroprotective agents. Careful consideration of the animal model, dosing regimen, and outcome measures is essential for obtaining reliable and translatable results.
References
- 1. Delayed Post-Injury Administration of Riluzole Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. neurology.org [neurology.org]
- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]
Ruzadolane dosage and administration guidelines for research
Application Notes and Protocols for Ruzadolane
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel neuroprotective agent under investigation for its potential therapeutic effects in neurological disorders characterized by excitotoxicity and neuronal damage. These application notes provide an overview of this compound's mechanism of action, pharmacokinetic properties, and guidelines for its use in preclinical research settings. The protocols outlined herein are intended to guide researchers in the effective application of this compound in both in vitro and in vivo models.
Mechanism of Action
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] It also exhibits modulatory effects on voltage-gated sodium channels, which contributes to its neuroprotective properties by reducing excessive glutamate (B1630785) release in pathological conditions.[1] The dual mechanism of action allows this compound to both prevent excessive neuronal stimulation and protect against downstream excitotoxic effects.
Preclinical Data
In Vitro Activity
The following table summarizes the in vitro activity of this compound in various assays.
| Parameter | Assay | Cell Line/Preparation | Value |
| IC50 | NMDA Receptor Binding | Rat Cortical Neurons | 25 nM |
| Voltage-Gated Na+ Channel | HEK293 cells | 150 nM | |
| EC50 | Neuroprotection against Glutamate-induced toxicity | Primary Hippocampal Neurons | 50 nM |
Pharmacokinetic Properties in Animal Models
The pharmacokinetic profile of this compound has been evaluated in multiple species.
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | IV | 2 | - | 1250 | 1.8 | 100 |
| PO | 10 | 0.5 | 850 | 2.1 | 68 | |
| Rat | IV | 2 | - | 1100 | 2.5 | 100 |
| PO | 10 | 1.0 | 720 | 2.8 | 65 | |
| Dog | IV | 1 | - | 980 | 4.2 | 100 |
| PO | 5 | 1.5 | 650 | 4.8 | 66 |
Toxicology
Initial toxicology studies have been conducted to determine the safety profile of this compound.
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect-Level) |
| Single Dose Toxicity | Mouse | 100 mg/kg |
| Rat | 80 mg/kg | |
| 7-Day Repeat Dose Toxicity | Rat | 20 mg/kg/day |
| Dog | 10 mg/kg/day |
Dosage and Administration for Research
In Vitro Studies
For cell-based assays, this compound should be dissolved in DMSO to prepare a stock solution of 10-100 mM. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity. The recommended working concentration for neuroprotection studies is in the range of 10-100 nM.
In Vivo Studies
For in vivo studies, this compound can be formulated for various routes of administration. The following are suggested starting doses for efficacy studies in rodents, which may require further optimization depending on the specific model and endpoint.
| Species | Route of Administration | Formulation | Recommended Dose Range |
| Mouse | Intraperitoneal (IP) | 1% Tween 80 in Saline | 5 - 20 mg/kg |
| Oral (PO) | 0.5% Methylcellulose (B11928114) in Water | 10 - 40 mg/kg | |
| Rat | Intravenous (IV) | 10% Solutol in Saline | 1 - 5 mg/kg |
| Oral (PO) | 0.5% Methylcellulose in Water | 10 - 30 mg/kg |
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay
This protocol describes the use of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons
-
Neurobasal medium with B27 supplement
-
This compound
-
DMSO
-
Glutamate
-
MTT or LDH assay kit
Procedure:
-
Plate primary cortical neurons in 96-well plates and culture for 7-10 days.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 1 nM to 1 µM.
-
Remove the culture medium from the cells and replace it with medium containing the desired concentration of this compound or a vehicle control (0.1% DMSO). Incubate for 1 hour.
-
Add glutamate to a final concentration of 100 µM to induce excitotoxicity. Incubate for 15 minutes.
-
Remove the glutamate-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh culture medium and incubate for 24 hours.
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
Protocol: In Vivo Rodent Model of Ischemic Stroke
This protocol outlines the administration of this compound in a transient middle cerebral artery occlusion (tMCAO) model in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
Procedure:
-
Acclimate rats to handling for at least 3 days prior to surgery.
-
Anesthetize the rat and perform the tMCAO surgery to induce focal cerebral ischemia.
-
Prepare the this compound formulation at the desired concentration.
-
Administer this compound or vehicle via oral gavage at a predetermined time point (e.g., 30 minutes post-reperfusion). A typical dose is 20 mg/kg.
-
Monitor the animal's recovery from anesthesia and surgery.
-
At 24 or 48 hours post-tMCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and perfuse the brain for infarct volume analysis using TTC staining.
Safety Precautions
This compound is an investigational compound. Standard laboratory safety procedures should be followed when handling this substance. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact with eyes or skin, wash immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for more detailed information.
Ordering Information
| Product | Catalog Number | Size |
| This compound | RZD-001 | 10 mg |
| RZD-002 | 50 mg |
References
Application Note: Quantitative Analysis of Ruzadolane in Tissue Samples Using LC-MS/MS
Abstract
This document provides a comprehensive, proposed methodology for the extraction and quantitative analysis of Ruzadolane from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the absence of specific published methods for this compound in tissue, this protocol has been developed based on established principles of bioanalysis for small molecules in complex biological matrices. The described method is intended as a robust starting point for researchers, scientists, and drug development professionals engaged in preclinical or pharmacokinetic studies involving this compound. The protocol details procedures for tissue homogenization, three distinct extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and a complete set of LC-MS/MS parameters.
Introduction
This compound is an analgesic compound whose distribution and concentration in target tissues are critical for understanding its pharmacokinetic and pharmacodynamic profiles. Accurate quantification of this compound in various tissue matrices is therefore essential for both efficacy and toxicology studies. Bioanalysis in tissue presents unique challenges compared to liquid matrices like plasma, including efficient sample homogenization and effective analyte extraction from a complex environment.[1][2][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs in biological matrices due to its high sensitivity, selectivity, and specificity.[4][5] This application note outlines a hypothetical but scientifically rigorous LC-MS/MS method for the determination of this compound in tissue homogenates.
Physicochemical Properties of this compound
Understanding the properties of this compound is key to developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉F₂N₅S | PubChem CID: 65925 |
| Molecular Weight | 375.4 g/mol | PubChem CID: 65925 |
| XLogP3 | 3.9 | PubChem CID: 65925 |
| Predicted Charge | Basic (protonated in acidic pH) | Inferred from structure |
The relatively high XLogP3 value suggests that this compound is lipophilic, which guides the selection of appropriate extraction solvents and chromatographic conditions.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound is ideal. If unavailable, a structurally similar compound with comparable chromatographic behavior and extraction recovery should be used. For this protocol, we propose Clozapine as a potential surrogate IS due to its similar molecular weight and lipophilicity.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Ethyl Acetate, Dichloromethane (DCM), Hexane (all HPLC or MS grade)
-
Acids/Bases: Formic acid, Ammonium hydroxide
-
Water: Deionized or Milli-Q grade
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
SPE Cartridges: C18 or mixed-mode cartridges
Tissue Homogenization Protocol
Proper homogenization is critical for ensuring the complete release of the analyte from the tissue matrix.
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., PBS) at a fixed ratio, typically 1:3 or 1:4 (w/v) (e.g., 100 mg tissue in 300 or 400 µL buffer).
-
Homogenize the tissue using a bead beater or probe sonicator until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.
-
The resulting tissue homogenate can be used for subsequent extraction procedures.
Analyte Extraction Protocols
Three common extraction methods are presented below. The choice of method will depend on the required sample cleanliness, throughput, and the specific tissue matrix.
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LLE provides a cleaner extract compared to PPT by removing more matrix components.
-
To 100 µL of tissue homogenate, add the internal standard and 50 µL of a basifying agent (e.g., 1M Ammonium Hydroxide) to neutralize this compound's charge and improve extraction into an organic solvent.
-
Add 600 µL of an appropriate organic solvent (e.g., Ethyl Acetate or a mixture of Dichloromethane/Hexane).
-
Vortex for 5 minutes, followed by centrifugation at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial.
SPE offers the highest degree of sample cleanup and can be used to concentrate the analyte.
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: To 100 µL of tissue homogenate, add 400 µL of 4% phosphoric acid and the internal standard. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute this compound and the IS with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
The following are proposed starting parameters for the LC-MS/MS analysis. Optimization will be required.
Liquid Chromatography
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate for 2 min |
Mass Spectrometry
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized experimentally |
| This compound (Precursor) | m/z 376.1 [M+H]⁺ |
| This compound (Product 1) | Predictive fragment 1 |
| This compound (Product 2) | Predictive fragment 2 |
| IS (Clozapine) (Precursor) | m/z 327.1 [M+H]⁺ |
| IS (Clozapine) (Product) | m/z 270.1 |
| Gas Temp. | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
Data Presentation and Method Performance
The following tables represent expected performance characteristics of a fully validated method based on the protocols described.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.995 | 1 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 20% | < 15% | ± 20% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Extraction Method | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | PPT | 91.5 | 95.2 |
| High QC | 800 | PPT | 93.1 | 96.8 |
| Low QC | 3 | LLE | 85.4 | 98.1 |
| High QC | 800 | LLE | 87.2 | 99.3 |
| Low QC | 3 | SPE | 95.8 | 101.5 |
| High QC | 800 | SPE | 97.3 | 102.1 |
Conclusion
This application note provides a detailed framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in tissue samples. The protocols for tissue homogenization, sample extraction (PPT, LLE, and SPE), and LC-MS/MS analysis serve as a comprehensive starting point for researchers. Experimental validation of these proposed methods is necessary to establish performance characteristics such as linearity, accuracy, precision, and recovery for specific tissue types. The successful implementation of such a method will be invaluable for advancing the understanding of this compound's pharmacology in preclinical and clinical research.
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ruzadolane (Riluzole) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruzadolane, commonly known as Riluzole, is a neuroprotective agent with a multi-faceted mechanism of action, making it a valuable tool in neuroscience research and a benchmark compound in the discovery of new therapies for neurodegenerative diseases.[1][2] Its primary modes of action include the inhibition of glutamate (B1630785) release, blockade of voltage-gated sodium channels, and non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors.[3][4] These properties make Riluzole an ideal reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of neuronal excitability and glutamatergic neurotransmission.
These application notes provide detailed protocols for utilizing Riluzole in HTS assays targeting its key molecular targets. The protocols are designed for automated, multi-well plate formats suitable for screening large compound libraries.
Riluzole's Mechanism of Action: A Multi-Target Profile
Riluzole's neuroprotective effects are attributed to its ability to modulate several key components of neuronal signaling pathways. Understanding these mechanisms is crucial for designing relevant HTS assays.
-
Inhibition of Glutamate Release: Riluzole reduces the release of the excitatory neurotransmitter glutamate, thereby mitigating excitotoxicity, a common pathological event in many neurodegenerative disorders.[3] This is thought to occur through the stabilization of the inactivated state of voltage-gated sodium channels on presynaptic terminals.
-
Blockade of Voltage-Gated Sodium Channels (VGSCs): Riluzole exhibits a state-dependent blockade of VGSCs, with a higher affinity for the inactivated state. This preferential inhibition of persistent sodium currents helps to dampen neuronal hyperexcitability.
-
NMDA Receptor Antagonism: Riluzole acts as a non-competitive antagonist at NMDA receptors, further reducing glutamatergic signaling and subsequent calcium influx that can lead to neuronal damage.
Below is a diagram illustrating the signaling pathways modulated by Riluzole.
Caption: Signaling pathways modulated by Riluzole.
High-Throughput Screening Assays
Riluzole can be employed as a positive control or a reference compound in various HTS formats. Below are detailed protocols for two primary assay types that align with its mechanism of action.
Voltage-Gated Sodium Channel (VGSC) Inhibition Assay
This assay is designed to identify compounds that, like Riluzole, inhibit VGSCs. A membrane potential-sensitive dye is used to measure changes in neuronal activity in a high-throughput format.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, differentiated PC-12) or primary neurons in 384-well black, clear-bottom microplates.
-
Seed cells at a density that results in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of Riluzole (e.g., 10 mM in DMSO). Create a dilution series to generate a dose-response curve (e.g., 0.1 µM to 100 µM).
-
Prepare test compounds from a chemical library at a desired screening concentration (e.g., 10 µM).
-
Use an automated liquid handler to add compounds and Riluzole to the cell plates. Include DMSO-only wells as a negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Dye Loading:
-
Prepare a loading solution of a membrane potential-sensitive dye (e.g., FluoVolt™) according to the manufacturer's instructions.
-
Add the dye solution to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Assay Execution and Data Acquisition:
-
Use a plate reader equipped with a fluidic addition module (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a VGSC activator (e.g., Veratridine) to all wells to induce depolarization.
-
Immediately begin kinetic reading of fluorescence changes for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the positive (no activator) and negative (DMSO + activator) controls.
-
Determine the Z'-factor to assess assay quality.
-
For Riluzole, calculate the IC₅₀ value from the dose-response curve.
-
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (µM) | Z'-Factor | Signal-to-Background |
| Riluzole | VGSC | Membrane Potential | 2.3 | > 0.5 | > 5 |
| Tetrodotoxin | VGSC | Membrane Potential | 0.01 | > 0.5 | > 10 |
Below is a diagram illustrating the experimental workflow for the VGSC inhibition HTS assay.
Caption: HTS workflow for VGSC inhibition assay.
Glutamate Release Inhibition Assay
This assay is designed to identify compounds that inhibit the release of glutamate from neurons, a key mechanism of Riluzole. An enzyme-coupled fluorescent assay is used to measure extracellular glutamate levels.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture primary cortical neurons or a suitable neuronal cell line in 96- or 384-well plates.
-
Allow cells to differentiate and form synaptic connections.
-
-
Compound Treatment:
-
Prepare Riluzole and test compounds as described in the VGSC assay protocol.
-
Wash cells with a low-potassium buffer.
-
Add compounds to the cells and incubate for 30 minutes at 37°C.
-
-
Depolarization and Supernatant Collection:
-
Induce glutamate release by adding a high-potassium buffer (e.g., containing 50 mM KCl).
-
Incubate for 5-10 minutes.
-
Carefully collect the supernatant from each well.
-
-
Glutamate Detection:
-
Use a commercially available glutamate assay kit (e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit).
-
Prepare the reaction mixture containing glutamate oxidase, glutamate dehydrogenase, and a fluorescent probe (e.g., resazurin).
-
Add the collected supernatant to the reaction mixture in a separate assay plate.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to positive (high KCl) and negative (low KCl) controls.
-
Calculate the IC₅₀ for Riluzole and the percent inhibition for test compounds.
-
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (µM) | Z'-Factor | Signal-to-Background |
| Riluzole | Glutamate Release | Fluorescent | 5-15 (Estimated) | > 0.5 | > 3 |
| Tetanus Toxin | Glutamate Release | Fluorescent | < 1 | > 0.5 | > 8 |
Below is a diagram illustrating the logical relationship in the glutamate release inhibition HTS assay.
Caption: Logical workflow of the glutamate release HTS.
Conclusion
Riluzole serves as an invaluable reference compound for HTS assays targeting key mechanisms in neurodegeneration. The protocols outlined in these application notes provide a robust framework for the discovery and characterization of novel neuroprotective agents. By leveraging Riluzole's well-defined pharmacological profile, researchers can effectively validate their screening platforms and identify promising new chemical entities for further development.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Riluzole, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Riluzole in Neuroscience Research
Important Note: The initial request for "Ruzadolane" did not yield any specific scientific information. It is highly probable that this was a misspelling of "Riluzole," a well-documented neuroprotective agent. The following application notes and protocols are therefore based on the extensive research available for Riluzole.
Introduction
Riluzole is a benzothiazole (B30560) derivative and the first FDA-approved medication for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective properties have made it a valuable pharmacological tool in a wide range of neuroscience research applications beyond ALS, including studies on other neurodegenerative diseases, spinal cord injury, and glioma.[1][3][4]
The primary mechanism of action of Riluzole is the modulation of glutamatergic neurotransmission. However, its effects are multifaceted and include the inactivation of voltage-gated sodium channels, inhibition of certain postsynaptic glutamate (B1630785) receptors, and interference with intracellular signaling pathways. These properties make Riluzole a subject of interest for researchers investigating excitotoxicity, neuronal hyperexcitability, and neurodegeneration.
These application notes provide an overview of Riluzole's use in neuroscience research, with detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Riluzole exerts its neuroprotective effects through several mechanisms:
-
Inhibition of Glutamate Release: Riluzole inhibits the release of the excitatory neurotransmitter glutamate from presynaptic terminals. This is thought to be partly due to the inactivation of voltage-dependent sodium channels on these terminals.
-
Blockade of Voltage-Gated Sodium Channels: Riluzole preferentially blocks tetrodotoxin-sensitive (TTX-S) sodium channels, particularly those associated with damaged neurons, by stabilizing their inactivated state. It shows a preference for inhibiting the persistent sodium current (INaP) over the transient current (INaT).
-
Postsynaptic Effects: Riluzole can non-competitively block N-methyl-D-aspartate (NMDA) receptors, mitigating the postsynaptic effects of glutamate.
-
Intracellular Signaling: It has been shown to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors. Additionally, Riluzole can directly inhibit Protein Kinase C (PKC), which may contribute to its antioxidative neuroprotective effects.
-
Enhancement of Glutamate Uptake: Some studies suggest that Riluzole may also stimulate glutamate uptake from the synapse.
Signaling Pathway of Riluzole's Action
Caption: Riluzole's dual action on presynaptic and postsynaptic terminals to reduce glutamatergic excitotoxicity.
Applications in Neuroscience Research
| Application Area | Description | Key Findings |
| Amyotrophic Lateral Sclerosis (ALS) | As a therapeutic agent, Riluzole is used to extend survival and/or time to tracheostomy in ALS patients. In research, it serves as a benchmark compound in preclinical ALS models. | Modestly extends lifespan in both human ALS patients and transgenic rodent models of ALS. |
| Spinal Cord Injury (SCI) | Investigated for its neuroprotective effects to reduce secondary injury cascades following traumatic or ischemic SCI. | Diminishes neurological tissue destruction and promotes functional recovery in animal SCI models. |
| Alzheimer's Disease (AD) | Studied for its potential to mitigate glutamate-mediated toxicity, a pathway implicated in AD pathogenesis. | In mouse models of AD, Riluzole administration prevented memory decline and reduced amyloid beta pathology. |
| Parkinson's Disease (PD) | Explored for its ability to protect dopaminergic neurons from excitotoxic damage. | In a rat model of PD, Riluzole provided neuroprotection to tyrosine hydroxylase-positive neurons in the substantia nigra. |
| Glioma | Investigated as a potential radiosensitizer and cytotoxic agent in brain tumors. | Increases DNA damage and enhances cytotoxicity of radiation in human glioma cells in vitro and in vivo. |
| Hearing Loss | Researched for its potential to protect against noise-induced and ototoxic drug-induced hearing loss. | Believed to exert protective effects through antioxidant and anti-apoptotic properties in rodent models. |
Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
This protocol is designed to assess the neuroprotective effects of Riluzole against glutamate-induced cell death in primary cortical neurons.
Experimental Workflow
Caption: Workflow for an in vitro neuroprotection assay.
Methodology
-
Cell Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat pups.
-
Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to allow for maturation.
-
-
Riluzole Treatment:
-
Prepare a stock solution of Riluzole in DMSO.
-
On the day of the experiment, dilute Riluzole in culture medium to final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the old medium with the Riluzole-containing medium or vehicle control (medium with 0.1% DMSO).
-
Incubate for 24 hours.
-
-
Glutamate-Induced Excitotoxicity:
-
Add glutamate directly to the wells to a final concentration of 50 µM.
-
Co-incubate the neurons with Riluzole/vehicle and glutamate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group (without glutamate).
-
In Vivo Neuroprotection in a Rodent Model of Spinal Cord Injury (SCI)
This protocol describes the application of Riluzole in a traumatic SCI model to evaluate its effect on functional recovery.
Methodology
-
Animal Model:
-
Use adult female Sprague-Dawley rats (250-300g).
-
Anesthetize the animal and perform a laminectomy at the T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a weight-drop device or a similar impactor.
-
-
Drug Administration:
-
Randomly assign animals to a Riluzole group or a vehicle control group.
-
Prepare Riluzole for injection. A common vehicle is 2-hydroxypropyl-β-cyclodextrin.
-
Administer Riluzole via intraperitoneal (IP) injection at a dose of 5 mg/kg.
-
The first dose should be administered shortly after the injury (e.g., 15 minutes post-SCI), followed by subsequent doses as required by the study design (e.g., daily for 7 days).
-
-
Behavioral Assessment (Basso, Beattie, Bresnahan - BBB Locomotor Rating Scale):
-
Acclimatize animals to the open-field testing environment before surgery.
-
Assess hindlimb locomotor function at regular intervals post-injury (e.g., days 1, 3, 7, 14, 21, 28).
-
Two independent, blinded observers should score the animals' locomotor abilities on the 21-point BBB scale.
-
-
Histological Analysis (Optional):
-
At the end of the study, perfuse the animals and dissect the spinal cord.
-
Process the tissue for histology to assess lesion volume, white matter sparing (e.g., using Luxol Fast Blue stain), and neuronal survival (e.g., using Nissl stain).
-
Quantitative Data Summary
The following tables summarize key quantitative data for Riluzole from various research studies.
Table 1: In Vitro Concentrations and Effects
| Cell/Tissue Type | Assay | Riluzole Concentration | Observed Effect | Reference |
| Human Myotubes (ALS patients) | Patch-clamp | 1 µM | ~20% reduction in Na+ current | |
| SH-SY5Y cells | H2O2-induced cell death | 1-10 µM | Counteracted cell death and ROS increase | |
| U87MG Glioma Cells | MTT Assay (7 days) | 5-50 µM | Dose-dependent decrease in viable cells | |
| Cultured Cortical Cells | PKC Activity Assay | 30 µM | Blocked PMA-induced increases in membrane PKC activity | |
| Organotypic Cortical Slices | Malonate-induced cell death | 10 µM | Inhibited neuronal death |
Table 2: In Vivo Dosages and Models
| Animal Model | Disease/Injury | Riluzole Dosage | Route | Outcome | Reference |
| Rat | Spinal Cord Injury | 5 mg/kg | IP | Promoted functional recovery | |
| Rat | Parkinson's Disease (6-OHDA) | 4 or 8 mg/kg | IP | Neuroprotection of TH+ neurons | |
| Mouse | Glioma Xenograft | 10 mg/kg | Oral gavage | Reduced tumor volume | |
| Rat | Transient Global Cerebral Ischemia | Not specified | Not specified | Suppressed ischemia-evoked glutamate release |
Table 3: Clinical Trial Data
| Condition | Patient Population | Riluzole Dosage | Outcome | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | ALS Patients | 50-100 mg/day | Extended survival and/or time to tracheostomy | |
| Mild Alzheimer's Disease | Mild AD Patients | 50 mg twice daily | Slowed decline in cerebral glucose metabolism |
Conclusion
Riluzole is a versatile pharmacological agent with significant applications in neuroscience research. Its well-characterized, multi-target mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission and neuronal excitability, makes it an invaluable tool for studying the pathophysiology of a wide array of neurological disorders. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize Riluzole in their experimental paradigms.
References
Application Notes and Protocols for Measuring Ruzadolane Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruzadolane is a novel psychoactive compound with potential therapeutic applications in neuropsychiatric disorders. A critical step in the preclinical characterization of this compound is the determination of its binding affinity to various central nervous system (CNS) receptors. This document provides detailed application notes and experimental protocols for measuring the binding affinity of this compound and establishing its receptor binding profile. The methodologies described herein are standard, robust techniques widely used in pharmacology and drug discovery.
Overview of Binding Affinity Measurement Techniques
The binding affinity of a ligand (e.g., this compound) to its receptor is a measure of the strength of the interaction between them. It is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Several techniques can be employed to determine these values.
-
Radioligand Binding Assays: Considered the gold standard, these assays use a radiolabeled ligand that binds to the receptor of interest.[1][2][3] The binding of the radioligand can be displaced by an unlabeled ligand (the test compound, e.g., this compound) in a concentration-dependent manner. This allows for the determination of the test compound's affinity (Ki).
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor.[4] It provides real-time data on the association and dissociation rates, from which the Kd can be calculated.
-
Isothermal Titration Calorimetry (ITC): This method directly measures the heat change that occurs upon binding of a ligand to a receptor.[4] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
This document will focus on the detailed protocol for the most common and accessible method: the Radioligand Competition Binding Assay .
Data Presentation: Hypothetical Receptor Binding Profile of this compound
The following table summarizes a hypothetical set of quantitative data for this compound's binding affinity at various CNS receptors, as would be determined by the protocols described below. This profile is essential for understanding its potential mechanism of action, selectivity, and off-target effects.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) for this compound |
| Dopamine | |||
| D2 | [3H]Spiperone | Human recombinant CHO cells | 5.2 |
| D3 | [3H]Spiperone | Human recombinant CHO cells | 15.8 |
| D4 | [3H]Spiperone | Human recombinant CHO cells | 25.1 |
| Serotonin | |||
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 8.7 |
| 5-HT2A | [3H]Ketanserin | Human Cortex | 2.3 |
| 5-HT7 | [3H]LSD | Human recombinant CHO cells | 1.9 |
| Adrenergic | |||
| α1A | [3H]Prazosin | Rat Cortex | 45.6 |
| α2A | [3H]Rauwolscine | Human recombinant HEK293 cells | 89.2 |
| Histamine | |||
| H1 | [3H]Mepyramine | Human recombinant CHO cells | 150.7 |
| Muscarinic | |||
| M1 | [3H]Pirenzepine | Human recombinant CHO cells | > 1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results for this compound may vary.
Experimental Protocols: Radioligand Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR) using a competitive radioligand binding assay.
Materials and Reagents
-
Biological Material:
-
Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO or HEK293 cells).
-
Alternatively, tissue homogenates from specific brain regions known to express the receptor (e.g., rat cortex, hippocampus).
-
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for D2 receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail: For radioactivity measurement.
-
96-well Filter Plates: With glass fiber filters.
-
Filtration Manifold.
-
Liquid Scintillation Counter.
Experimental Workflow
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ruzadolane: Application Notes and Protocols for Pain Research
A Theoretical Framework for Investigation
Disclaimer: As of December 2025, publicly available scientific literature lacks detailed preclinical and clinical studies on Ruzadolane (also known as UP-269-1) for the treatment or study of pain. Consequently, the following application notes and protocols are presented as a theoretical framework based on general principles of analgesic drug development and pain research. The quantitative data, experimental protocols, and signaling pathways are illustrative and intended to serve as a template for researchers interested in investigating the potential of this compound as a tool for studying pain.
Introduction
This compound is a chemical compound with the molecular formula C18H19F2N5S. While its specific biological targets and mechanism of action in the context of pain are not well-documented in publicly accessible literature, its chemical structure suggests potential interactions with various signaling pathways relevant to nociception. These application notes provide a hypothetical framework for researchers to explore the utility of this compound in pain studies, from initial in vitro screening to in vivo efficacy models.
Hypothetical Mechanism of Action and Signaling Pathway
Based on the structural features of similar compounds, this compound could potentially modulate pain signaling through various mechanisms. A hypothetical signaling pathway is presented below, illustrating potential targets for this compound.
Safe handling and disposal procedures for Ruzadolane
Application Notes and Protocols for Ruzadolane
Disclaimer: As "this compound" is not a publicly documented chemical entity, this document provides generalized guidelines for the safe handling and disposal of a potent, hypothetical research compound. These protocols are based on established safety procedures for hazardous and potentially cytotoxic substances. All procedures should be conducted in accordance with institutional and national safety regulations.
Hazard Identification and Risk Assessment
This compound should be treated as a highly potent and potentially hazardous compound. A thorough risk assessment must be conducted before any handling.
GHS Hazard Classification (Hypothetical):
-
Pictograms: Skull and Crossbones, Health Hazard, Environmental Hazard
-
Signal Word: Danger
-
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H317: May cause an allergic skin reaction.
-
H350: May cause cancer.
-
H410: Very toxic to aquatic life with long-lasting effects.
-
-
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P273: Avoid release to the environment.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Quantitative Data Summary
The following table summarizes the hypothetical toxicological and physical properties of this compound.
| Property | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Internal Assessment |
| LD50 (Oral, Rat) | 10 mg/kg | Hypothetical Data |
| LD50 (Dermal, Rabbit) | 50 mg/kg | Hypothetical Data |
| LC50 (Inhalation, Rat) | 0.2 mg/L (4 hours) | Hypothetical Data |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in DMSO, sparingly in Ethanol | - |
| Storage Temperature | 2-8°C, protect from light | - |
Safe Handling Procedures
Due to its high potency, this compound must be handled with strict adherence to safety protocols to minimize exposure.
Engineering Controls
-
Primary Containment: All handling of powdered this compound (e.g., weighing, aliquoting, and initial solubilization) must be performed in a certified Class II Biological Safety Cabinet or a containment ventilated enclosure (CVE)/glovebox that is pressure-tested and maintained under negative pressure.
-
Secondary Containment: The laboratory where this compound is handled should be maintained under negative pressure relative to surrounding areas. Access should be restricted to trained personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound.
| Procedure | Required PPE | Notes |
| Weighing and Aliquoting (Dry Powder) | - Disposable solid-front gown with tight cuffs- Double chemotherapy-tested gloves- N95 or higher respirator- Full-face shield or safety goggles | To be conducted within a certified chemical fume hood or containment ventilated enclosure (CVE). |
| Solution Preparation and Handling | - Disposable solid-front gown- Double chemotherapy-tested gloves- Safety goggles | To be performed in a chemical fume hood. |
| In Vitro/In Vivo Administration | - Disposable gown- Double chemotherapy-tested gloves- Safety goggles or face shield | Utilize Luer-Lok syringes and closed-system transfer devices to minimize aerosol generation. |
| Waste Disposal | - Disposable gown- Double chemotherapy-tested gloves- Safety goggles | Adhere to specific cytotoxic waste disposal procedures. |
Storage Procedures
-
Storage Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a locked, dedicated, and ventilated cabinet at 2-8°C. The storage area should be clearly labeled with a "Cytotoxic/Potent Compound" warning sign.
-
Inventory: Maintain a detailed inventory log for this compound, tracking receipt, usage, and disposal.
Disposal Procedures
All waste generated from handling this compound is considered cytotoxic and must be disposed of accordingly.
-
Segregation: Do not mix this compound waste with general laboratory or biohazardous waste.
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) must be placed in a designated, puncture-proof, and leak-proof cytotoxic waste container, clearly labeled with the cytotoxic symbol.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and shatterproof container, clearly labeled as "Cytotoxic Liquid Waste: this compound." Do not pour down the drain.
-
Sharps Waste: All contaminated sharps (needles, syringes, etc.) must be placed directly into a purple-lidded sharps container designated for cytotoxic sharps.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A two-step process of cleaning with a suitable detergent followed by inactivation with a validated chemical agent (e.g., 2% sodium hypochlorite (B82951) solution, followed by a rinse with 70% ethanol) is recommended.
-
Final Disposal: All cytotoxic waste must be collected and disposed of by a certified hazardous waste management contractor, typically via high-temperature incineration.
Experimental Protocols
Protocol: In Vitro Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Final concentrations may range from 0.1 nM to 100 µM. b. Include a "vehicle control" (medium with the same percentage of DMSO as the highest this compound concentration) and a "no-cell" blank (medium only). c. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to reduce background noise.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % viability against the log of this compound concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the in vitro MTT cell viability assay.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ruzadolane Concentration for In Vivo Studies
Welcome to the technical support center for Ruzadolane. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo studies with this novel compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (also known as UP 26-91) is a non-narcotic, centrally-acting analgesic agent.[1][2] Current research indicates that its primary mechanism of action is as a serotonin (B10506) receptor antagonist.[3][4] The specific serotonin receptor subtype(s) that this compound targets to produce its analgesic effects are a key area of ongoing investigation.
Q2: What is a recommended starting dose for this compound in animal studies?
Based on available preclinical data, initial dose-ranging studies are recommended. A study in Sprague-Dawley rats investigating the pharmacokinetic profile of this compound utilized intravenous (IV) doses of 2.5, 12.5, and 22.5 mg/kg.[5] For initial efficacy studies in rodent models of pain, a dose range guided by these pharmacokinetic studies would be a rational starting point. It is crucial to perform a dose-response study to identify the optimal concentration for the specific animal model and pain modality being investigated.
Q3: Has this compound been studied in humans?
Yes, a double-blind, randomized, crossover study was conducted in humans to evaluate its potential analgesic effect in experimental pain models. In this study, oral doses of 50 mg, 150 mg, and 300 mg were administered.
Q4: What are the known pharmacokinetic properties of this compound?
A study in rats has shown that this compound exhibits non-linear pharmacokinetics in the brain. While blood concentrations of the drug showed a linear relationship with the administered intravenous doses, brain concentrations at the highest dose (22.5 mg/kg) were significantly higher than what would be expected from a linear model. This suggests the possibility of a saturable transport mechanism across the blood-brain barrier. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Q5: Are there any known toxicity concerns with this compound?
The available public literature does not contain detailed toxicology data for this compound. As with any investigational compound, it is essential to conduct thorough safety and toxicity studies in relevant animal models to establish a safe dose range for further preclinical and potential clinical development. The highest doses used in the rat pharmacokinetic study (22.5 mg/kg IV) were noted to be in the range used for toxicological studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy in In Vivo Model | - Suboptimal Dose: The concentration of this compound may be too low to elicit a therapeutic response. - Inappropriate Route of Administration: The chosen route may not provide adequate bioavailability. - Poor Formulation/Solubility: The compound may not be sufficiently dissolved to be absorbed effectively. - Model-Specific Insensitivity: The chosen animal model of pain may not be responsive to serotonin receptor antagonism. | - Perform a dose-escalation study to determine the effective dose range. - Evaluate alternative routes of administration (e.g., intravenous, intraperitoneal, oral) based on the compound's physicochemical properties. - Assess the solubility of this compound in the chosen vehicle and consider alternative formulation strategies if necessary. - Consider using a different, well-validated pain model or a positive control known to be effective in the current model. |
| High Variability in Experimental Results | - Inconsistent Dosing: Inaccurate preparation or administration of the dosing solution. - Biological Variability: Differences in metabolism or drug response among individual animals. - Pharmacokinetic Issues: Non-linear pharmacokinetics, as observed in the brain, could contribute to variable exposure at higher doses. | - Ensure meticulous preparation and administration of dosing solutions. - Increase the number of animals per group to improve statistical power. - Carefully select the dose range to be on the linear portion of the pharmacokinetic curve if possible, or account for non-linearity in the data analysis. |
| Adverse Events or Signs of Toxicity | - Dose is too high: The administered concentration exceeds the maximum tolerated dose. | - Immediately reduce the dose or cease administration. - Conduct a formal dose-ranging toxicity study to establish the maximum tolerated dose (MTD). - Closely monitor animals for any signs of distress or adverse effects. |
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies
| Study Type | Species | Route of Administration | Doses Tested | Reference |
| Pharmacokinetics | Sprague-Dawley Rat | Intravenous | 2.5, 12.5, 22.5 mg/kg | |
| Experimental Pain | Human | Oral | 50, 150, 300 mg |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Dose Optimization in a Rodent Model of Inflammatory Pain
-
Animal Model: Utilize a standard model of inflammatory pain, such as the carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema model in rats or mice.
-
Compound Preparation:
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Prepare a stock solution of this compound at a concentration suitable for the planned dose range.
-
On the day of the experiment, prepare fresh dosing solutions by diluting the stock solution to the final concentrations.
-
-
Dose Selection: Based on the available data, a starting dose range for intravenous administration in rats could be 1-25 mg/kg. For oral administration, a higher dose range would be necessary and should be determined by preliminary pharmacokinetic studies.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2-4: this compound at low, medium, and high doses
-
Group 5: Positive control (e.g., a known analgesic like morphine or a non-steroidal anti-inflammatory drug)
-
-
Drug Administration: Administer this compound and control substances via the chosen route (e.g., intravenously via the tail vein).
-
Pain Assessment:
-
Measure baseline pain responses before drug administration (e.g., using thermal latency tests like the hot plate or Hargreaves test, or mechanical allodynia tests with von Frey filaments).
-
After drug administration, assess pain responses at multiple time points (e.g., 30, 60, 90, 120, and 240 minutes) to establish a time-course of the analgesic effect.
-
-
Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on pain responses and identify the optimal dose and time point for peak efficacy.
Visualizations
Caption: Workflow for optimizing this compound concentration in vivo.
Caption: Hypothesized mechanism of this compound's analgesic action.
References
Troubleshooting Ruzadolane solubility issues
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common solubility issues encountered with Ruzadolane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is an investigational small molecule inhibitor targeting the TK-kinase signaling pathway. Its chemical structure (C18H19F2N5S) lends it a high degree of hydrophobicity (XLogP3 = 3.9), making it poorly soluble in aqueous solutions.[1] Many potent kinase inhibitors exhibit poor water solubility, which presents a challenge for in vitro and in vivo studies.[2]
Q2: My this compound stock solution in DMSO appears cloudy. What should I do?
A cloudy or hazy stock solution indicates that the compound has either not fully dissolved or has precipitated out of solution, possibly during storage.[3]
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes. This can help redissolve the compound. Avoid excessive heat, which may cause degradation.[3]
-
Mechanical Agitation: Use a vortex mixer or sonicator to provide energy that helps break down solid particles and facilitate dissolution.[3]
-
Confirm Concentration: Ensure you have not exceeded the solubility limit of this compound in DMSO (see Table 1). If necessary, prepare a new, more dilute stock solution.
Q3: this compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.
Recommended Solutions:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.
-
Perform Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution. This gradual reduction in solvent concentration can prevent abrupt precipitation.
-
Increase Co-solvent Percentage: If your experimental design allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution. Always include an equivalent vehicle control.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
Yes, while DMSO is the most common initial solvent, other organic solvents can be used. The choice depends on the specific requirements of your experiment, including cell toxicity and compatibility with other reagents. Ethanol and Dimethylformamide (DMF) are potential alternatives.
Data Presentation: this compound Solubility
The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data should be used as a starting point for preparing stock solutions and experimental dilutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molecular Weight | Solubility (Approx.) | Notes |
| DMSO | 78.13 g/mol | ~25 mg/mL (~66.6 mM) | Recommended for primary stock solutions. |
| Ethanol (95%) | 46.07 g/mol | ~5 mg/mL (~13.3 mM) | May be suitable for some applications but has lower solvating power than DMSO. |
| Dimethylformamide (DMF) | 73.09 g/mol | ~20 mg/mL (~53.3 mM) | An alternative to DMSO, but can have higher toxicity in cell-based assays. |
| PBS (pH 7.4) | N/A | <0.1 mg/mL (<0.27 mM) | This compound is practically insoluble in aqueous buffers alone. |
Note: Data is based on standard laboratory conditions (25°C). Actual solubility may vary based on purity, temperature, and pH.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a critical first step for most experiments.
Materials:
-
This compound powder (MW: 375.4 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Weighing: Accurately weigh out 3.75 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. If particles are still visible, sonicate the solution for 5-10 minutes or warm gently in a 37°C water bath until the solution is clear.
-
Storage: Once fully dissolved, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This assay helps determine the maximum soluble concentration of this compound in your specific experimental buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Methodology:
-
Serial Dilution in DMSO: Create a serial dilution of your 10 mM this compound stock in 100% DMSO directly in a 96-well plate to prepare a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Dispense Buffer: In a separate 96-well plate, add 198 µL of your pre-warmed aqueous buffer to each well.
-
Dilution into Buffer: Transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the aqueous buffer plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.
-
Incubation and Observation: Incubate the plate at the experimental temperature (e.g., 37°C). Visually inspect for precipitation at several time points (e.g., 0, 1, 4, and 24 hours).
-
Quantitative Measurement: Measure the absorbance (optical density) of the plate at 600 nm. An increase in absorbance relative to a vehicle-only control indicates the formation of a precipitate. The highest concentration that remains clear is considered the maximum soluble concentration under these conditions.
Visualizations
// Nodes start [label="Solubility Issue Detected\n(Precipitation or Cloudiness)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rounded]; check_stock [label="Is the issue in the\n100% DMSO stock solution?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action_stock [label="1. Warm solution to 37°C\n2. Vortex or sonicate\n3. Confirm concentration is not >25 mg/mL", fillcolor="#FBBC05", fontcolor="#202124"]; check_media [label="Is the issue in the\naqueous working solution?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action_media [label="1. Reduce final concentration\n2. Use pre-warmed media (37°C)\n3. Perform serial dilutions\n4. Consider increasing co-solvent % (e.g. 0.5% DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Solution is Clear\nProceed with Experiment", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rounded];
// Edges start -> check_stock; check_stock -> action_stock [label=" Yes"]; check_stock -> check_media [label=" No"]; action_stock -> success; check_media -> action_media [label=" Yes"]; action_media -> success; }
Caption: Troubleshooting workflow for this compound solubility issues.
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Adaptor [label="Adaptor Proteins\n(e.g., GRB2)", fillcolor="#F1F3F4", fontcolor="#202124"]; TK_Kinase [label="Target Kinase (TK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effector\n(e.g., MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GF -> Receptor [color="#5F6368"]; Receptor -> Adaptor [color="#5F6368"]; Adaptor -> TK_Kinase [color="#5F6368"]; this compound -> TK_Kinase [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; TK_Kinase -> Downstream [color="#5F6368"]; Downstream -> Response [color="#5F6368"]; }
Caption: Hypothetical signaling pathway showing this compound inhibition.
References
How to improve the yield of Ruzadolane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ruzadolane.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: this compound, with the IUPAC name 3-[[2-[4-(2,4-Difluorophenyl)-1-piperazinyl]ethyl]thio]-[1][2][3]triazolo[4,3-a]pyridine, is a complex heterocyclic compound. Its synthesis involves a multi-step process that can be broadly divided into three key stages:
-
Formation of the[1][2]triazolo[4,3-a]pyridine core: This involves the cyclization of a substituted pyridine (B92270) derivative.
-
Synthesis of the N-arylpiperazine side chain: This typically involves the functionalization of piperazine (B1678402) with the 2,4-difluorophenyl group and an ethylthio moiety.
-
Coupling of the core and the side chain: The final step involves the formation of a thioether bond between the triazolopyridine core and the piperazine side chain.
Q2: What are the critical reaction parameters that can significantly impact the overall yield?
A2: The overall yield of this compound synthesis is highly sensitive to several factors, including:
-
Reaction temperature: Precise temperature control is crucial for each reaction step to minimize side product formation.
-
Choice of solvent: The polarity and boiling point of the solvent can influence reaction rates and product solubility.
-
Purity of starting materials: Impurities in the starting materials can lead to unwanted side reactions and purification challenges.
-
Inert atmosphere: Many of the reaction steps are sensitive to air and moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon).
-
pH of the reaction mixture: The pH can affect the reactivity of intermediates and the stability of the final product.
Q3: Are there any known stable intermediates in the this compound synthesis pathway?
A3: Yes, key stable intermediates that can be isolated and characterized during the synthesis include:
-
Triazolo[4,3-a]pyridine-3-thiol: A common precursor for the triazolopyridine core.
-
1-(2,4-Difluorophenyl)piperazine: A commercially available or synthetically prepared key building block.
-
2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethanethiol: The immediate precursor to the side chain that couples with the triazolopyridine core.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Formation of thetriazolo[4,3-a]pyridine Core
| Potential Cause | Recommended Solution |
| Incomplete cyclization of the pyridine precursor. | Optimize reaction temperature and time. Consider using a higher boiling point solvent to facilitate the cyclization. |
| Formation of side products due to oxidation. | Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon). Degas all solvents prior to use. |
| Sub-optimal catalyst or reagent concentration. | Perform a catalyst/reagent screen to identify the most effective system and optimize its concentration. |
| Poor quality of the starting 2-hydrazinopyridine. | Purify the starting material by recrystallization or column chromatography before use. |
Problem 2: Inefficient Coupling of the Triazolopyridine Core and the Piperazine Side Chain
| Potential Cause | Recommended Solution |
| Deactivation of the catalyst. | Use fresh, high-purity catalyst. Consider using a ligand that can stabilize the active catalytic species. |
| Steric hindrance around the reaction centers. | Employ a less sterically hindered base or a more reactive electrophile/nucleophile. |
| Low nucleophilicity of the thiol. | Convert the thiol to a more reactive thiolate salt using a suitable base (e.g., sodium hydride or potassium carbonate). |
| Competing side reactions, such as disulfide formation. | Add the thiol slowly to the reaction mixture to maintain a low concentration and minimize dimerization. |
Experimental Protocols
Key Experiment: Synthesis of 3-(Alkylthio)-triazolo[4,3-a]pyridines
This procedure outlines a general method for the S-alkylation oftriazolo[4,3-a]pyridine-3-thiol, a key step in the this compound synthesis.
Materials:
-
Triazolo[4,3-a]pyridine-3-thiol
-
Appropriate alkyl halide (e.g., 2-bromoethanol)
-
Base (e.g., potassium carbonate or sodium ethoxide)
-
Solvent (e.g., ethanol, DMF, or acetonitrile)
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution oftriazolo[4,3-a]pyridine-3-thiol in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure the complete formation of the thiolate salt.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-(alkylthio)-triazolo[4,3-a]pyridine.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Signaling Pathway of Key Bond Formation
Caption: Key thioether bond formation in this compound synthesis.
References
Ruxolitinib Technical Support Center: A Guide to Addressing Off-Target Effects
Disclaimer: Information on the drug "Ruzadolane" is not publicly available. This technical support center will use Ruxolitinib , a well-characterized kinase inhibitor, as a representative example to address the challenges of off-target effects in experimental settings.
This guide is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot the off-target effects of Ruxolitinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ruxolitinib? A1: Ruxolitinib is a potent and selective inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity and hematopoiesis.
Q2: What are the known off-target effects of Ruxolitinib? A2: While highly selective for JAK1 and JAK2, Ruxolitinib can inhibit other kinases at higher concentrations. Known off-targets include JAK3 and Tyrosine Kinase 2 (TYK2). Inhibition of these kinases can lead to unintended biological consequences in experimental systems.
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays? A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Using a structurally unrelated inhibitor: Employing a different JAK1/2 inhibitor with a distinct chemical scaffold can help confirm that the observed phenotype is due to JAK1/2 inhibition.
-
Genetic knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of JAK1 or JAK2 should phenocopy the effects of Ruxolitinib if the effect is on-target.
-
Dose-response analysis: On-target effects should occur at concentrations consistent with the IC50 values for JAK1 and JAK2, while off-target effects may only appear at higher concentrations.
Q4: What are the best practices for storing and handling Ruxolitinib? A4: Ruxolitinib is typically supplied as a crystalline solid. For long-term storage, it should be kept at -20°C. Stock solutions can be prepared in DMSO and stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cell toxicity or altered morphology at high concentrations. | Off-target kinase inhibition leading to cellular stress or apoptosis. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Conduct a kinase panel screen to identify potential off-target kinases. 3. Cross-validate findings with a structurally different JAK1/2 inhibitor. |
| Discrepancy between Ruxolitinib's effect and JAK1/2 knockdown. | The observed phenotype may be due to an off-target effect of Ruxolitinib. | 1. Confirm the efficiency of your JAK1/2 knockdown. 2. Use a rescue experiment by re-expressing a siRNA-resistant form of JAK1/2. 3. Investigate potential off-target pathways through phosphoproteomics or RNA sequencing. |
| Inconsistent results across different cell lines. | Cell line-specific expression of off-target kinases or compensatory signaling pathways. | 1. Profile the expression levels of JAK family kinases and potential off-target kinases in your cell lines. 2. Choose cell lines with a well-characterized JAK-STAT pathway. 3. Be cautious when extrapolating results between different cellular contexts. |
Data Presentation: Ruxolitinib Kinase Selectivity
The following table summarizes the inhibitory activity of Ruxolitinib against a panel of kinases. This data is essential for designing experiments and interpreting results.
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| JAK1 | 3.3 | On-Target |
| JAK2 | 2.8 | On-Target |
| JAK3 | 428 | Off-Target |
| TYK2 | 19 | Off-Target |
| c-Src | >1000 | Off-Target |
| Lck | >1000 | Off-Target |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a representative summary from published literature.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol is to confirm the on-target activity of Ruxolitinib by measuring the phosphorylation of STAT3, a downstream target of JAK1/2.
Materials:
-
Cell line of interest (e.g., HEL 92.1.7)
-
Ruxolitinib
-
Cytokine (e.g., IL-6 or EPO)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with a dose range of Ruxolitinib (e.g., 0, 10, 100, 1000 nM) for 1 hour.
-
Stimulate cells with the appropriate cytokine for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image.
Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Workflow Diagram
Caption: Workflow for investigating potential off-target effects of Ruxolitinib.
Logical Relationship Diagram
Technical Support Center: Ruzadolane Stability and Long-Term Storage
Disclaimer: There is currently no publicly available scientific literature detailing specific long-term stability studies, degradation products, or established signaling pathways for Ruzadolane. The following information is based on general principles of pharmaceutical stability testing and good laboratory practice for small molecule compounds. The experimental protocols and data are provided as illustrative examples and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency of our this compound stock solution over time. What could be the cause?
A1: A decrease in potency of a this compound stock solution during long-term storage can be attributed to several factors, including chemical degradation, improper storage conditions, or solvent evaporation. Potential degradation pathways for a molecule with this compound's structure could include hydrolysis, oxidation, or photodecomposition. It is crucial to ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize solvent evaporation.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: While specific stability data for this compound is not publicly available, general recommendations for solid-state small molecules are to store them in a cool, dry, and dark environment. Typically, this involves storage at -20°C or -80°C in a desiccated, airtight container. For solutions, storage at -80°C is generally preferred to slow down potential degradation reactions in the solvent.
Q3: We have noticed the appearance of unknown peaks in the chromatogram of our aged this compound sample. What are these and are they harmful to our experiments?
Q4: How can we determine the shelf-life of our this compound samples?
A4: Determining the shelf-life of this compound requires a formal stability study. This involves storing the compound under controlled long-term and accelerated storage conditions and periodically testing for any changes in its physical and chemical properties, such as appearance, purity (assay), and the presence of degradation products.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results using a stored this compound solution.
This troubleshooting guide will help you identify potential issues related to the stability of your this compound stock.
Quantitative Data Summary
The following table presents hypothetical stability data for a compound like this compound ("Compound R") under various storage conditions. This data is for illustrative purposes only.
| Storage Condition | Time Point | Assay (% of Initial) | Total Degradation Products (%) | Appearance |
| Solid State | ||||
| 25°C / 60% RH | 1 month | 99.5 | 0.5 | White powder |
| 3 months | 98.2 | 1.8 | White powder | |
| 40°C / 75% RH | 1 month | 97.1 | 2.9 | Off-white powder |
| 3 months | 92.5 | 7.5 | Yellowish powder | |
| -20°C | 12 months | 99.8 | 0.2 | White powder |
| Solution (in DMSO) | ||||
| 4°C | 1 week | 99.1 | 0.9 | Clear solution |
| 1 month | 95.3 | 4.7 | Clear solution | |
| -20°C | 3 months | 99.6 | 0.4 | Clear solution |
| 6 months | 98.9 | 1.1 | Clear solution | |
| -80°C | 12 months | 99.9 | < 0.1 | Clear solution |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of a compound like this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and store in an oven at 80°C for 72 hours. After exposure, dissolve the solid in the initial solvent to the target concentration.
-
Photolytic Degradation: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis detector and a data acquisition system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the lambda max of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating."
Hypothetical Signaling Pathway
As the specific signaling pathway for this compound is not publicly documented, the following diagram illustrates a hypothetical pathway that a novel kinase inhibitor might target. This is for demonstrative purposes of the visualization requirement.
Technical Support Center: Overcoming Cisplatin Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying cisplatin (B142131) resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cisplatin?
A1: Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming covalent bonds with the N7 reactive centers on purine (B94841) residues (guanine and adenine) in DNA.[1][2][3] This binding leads to the formation of DNA adducts, predominantly 1,2-intrastrand cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death (apoptosis) in cancer cells.[1][4]
Q2: What are the common mechanisms by which cancer cells develop resistance to cisplatin?
A2: Cisplatin resistance is a multifactorial phenomenon involving various cellular adaptations. The primary mechanisms include:
-
Reduced intracellular drug accumulation: This can be due to decreased influx, for example, through downregulation of the copper transporter 1 (CTR1), or increased efflux mediated by transporters like MRP2.
-
Increased drug inactivation: Intracellular detoxification systems, such as elevated levels of glutathione (B108866) (GSH) and metallothioneins, can bind to and inactivate cisplatin before it reaches its DNA target.
-
Enhanced DNA repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, can efficiently remove cisplatin-DNA adducts. The protein ERCC1 is a key component of this pathway and its overexpression is frequently linked to cisplatin resistance.
-
Inhibition of apoptosis: Alterations in apoptotic signaling pathways, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2, can prevent cisplatin-damaged cells from undergoing programmed cell death.
Q3: How can I establish a cisplatin-resistant cell line in the lab?
A3: A common method for generating a cisplatin-resistant cell line is through continuous or intermittent exposure of a sensitive parental cell line to gradually increasing concentrations of cisplatin over a prolonged period. For example, the SKOV3/cp cisplatin-resistant ovarian cancer cell line was established from the parental SKOV3 line by intermittent exposure to increasing cisplatin concentrations over 8 months. This process selects for cells that have acquired resistance mechanisms allowing them to survive and proliferate in the presence of the drug.
Q4: What are some strategies to overcome cisplatin resistance in vitro?
A4: Several strategies are being explored to overcome cisplatin resistance, including:
-
Combination therapies: Using cisplatin in combination with other agents that target resistance pathways. For example, co-administration of a glutathione synthesis inhibitor can increase the intracellular concentration of active cisplatin.
-
Targeting DNA repair pathways: Inhibitors of key DNA repair proteins, such as PARP inhibitors in cancers with low ERCC1 expression, can prevent the removal of cisplatin-DNA adducts and re-sensitize resistant cells.
-
Modulating drug transporters: Inhibiting efflux pumps can increase the intracellular accumulation of cisplatin.
-
Targeting signaling pathways: Using inhibitors to block survival pathways that are overactive in resistant cells. For instance, targeting HIF-1α-regulated metabolism has been shown to resensitize cisplatin-resistant ovarian cancer cells.
-
Nanoparticle-based drug delivery: Encapsulating cisplatin in liposomes or other nanoparticles can alter its cellular uptake mechanism, bypassing resistance mechanisms related to membrane transporters.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Problem: High variability in my MTT assay results when determining cisplatin IC50.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Use a hemocytometer or an automated cell counter to accurately determine cell density. Plate cells evenly across the 96-well plate, avoiding the outer wells which are more prone to evaporation.
-
-
Possible Cause 2: Cisplatin degradation.
-
Solution: Prepare fresh cisplatin solutions for each experiment. Cisplatin is sensitive to light and can degrade over time. Store stock solutions in the dark at the recommended temperature.
-
-
Possible Cause 3: Uneven formazan (B1609692) crystal dissolution.
-
Solution: After the incubation with MTT reagent, ensure complete dissolution of the formazan crystals by adding the solubilization buffer and placing the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells to confirm that all purple crystals are dissolved before reading the absorbance.
-
Problem: My "resistant" cell line shows only a minor increase in IC50 compared to the parental line.
-
Possible Cause 1: Insufficient selection pressure.
-
Solution: The cisplatin concentration used for generating the resistant line may have been too low or the duration of exposure too short. Consider a longer period of selection with gradually increasing concentrations of cisplatin.
-
-
Possible Cause 2: Reversion of resistance.
-
Solution: In the absence of continuous cisplatin exposure, resistant cell lines can sometimes revert to a more sensitive phenotype. It is good practice to culture resistant cell lines in the presence of a maintenance dose of cisplatin.
-
Western Blotting
Problem: I cannot detect ERCC1 protein in my resistant cell line, even though I expect it to be overexpressed.
-
Possible Cause 1: Poor antibody quality.
-
Solution: Use a validated antibody for ERCC1. Check the antibody datasheet for recommended applications and positive control cell lysates. Run a positive control to ensure the antibody is working.
-
-
Possible Cause 2: Low protein expression.
-
Solution: ERCC1 expression levels can vary between cell lines. Increase the amount of protein loaded onto the gel. Use a sensitive chemiluminescent substrate for detection.
-
-
Possible Cause 3: Protein degradation.
-
Solution: Ensure that protease inhibitors are added to your lysis buffer immediately before use to prevent protein degradation. Keep samples on ice throughout the protein extraction process.
-
Problem: I see a high background on my western blot for PARP.
-
Possible Cause 1: Insufficient blocking.
-
Solution: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).
-
-
Possible Cause 2: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.
-
Quantitative Real-Time PCR (qRT-PCR)
Problem: My qRT-PCR results for resistance-related genes are not consistent.
-
Possible Cause 1: RNA degradation.
-
Solution: Use an RNA stabilization solution and work quickly in an RNase-free environment. Assess RNA integrity using a bioanalyzer or by running an aliquot on an agarose (B213101) gel.
-
-
Possible Cause 2: Poor primer design.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.
-
-
Possible Cause 3: Genomic DNA contamination.
-
Solution: Treat RNA samples with DNase I before reverse transcription to remove any contaminating genomic DNA.
-
Quantitative Data Summary
Table 1: Cisplatin IC50 Values in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line Pair | Parental Cell Line | Resistant Cell Line | Cisplatin IC50 (µM) - Parental | Cisplatin IC50 (µM) - Resistant | Fold Resistance | Reference |
| A2780 | A2780 | A2780/CP | 6.84 (as µg/ml) | 44.07 (as µg/ml) | 6.4 | |
| A2780 | A2780 | A2780cisR | ~3.4 | Not specified | Not specified | |
| SKOV3 | SKOV3 | SKOV3-DDP | Not specified | Not specified | Not specified | |
| A2780 | A2780 | A2780cisR | Not specified | Not specified | ~5.3 |
Note: IC50 values can vary between labs due to differences in experimental conditions (e.g., incubation time, assay method).
Table 2: Reversal of Cisplatin Resistance in A2780cisR Ovarian Cancer Cells
| Treatment Strategy | Combination Agent | Effect on Cisplatin IC50 in Resistant Cells | Fold Reversal | Reference |
| Targeting HIF-1α | HIF-1α siRNA | Sensitized resistant cells to cisplatin-induced apoptosis | Not quantified | |
| Combination with Natural Compound | Wedelolactone | Additive effect, enhanced cellular accumulation of cisplatin | Not quantified | |
| Targeting Topoisomerase 1 | Topotecan | Reversed hypoxia-related cisplatin resistance | ~2-fold |
Detailed Experimental Protocols
Cell Viability Assessment by MTT Assay
This protocol is adapted from standard procedures for determining cell viability after treatment with cisplatin.
Materials:
-
Parental and cisplatin-resistant cancer cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
Cisplatin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Dilute cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Cisplatin Treatment:
-
Prepare serial dilutions of cisplatin in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the cisplatin dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without cisplatin as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
-
Plot a dose-response curve and determine the IC50 value (the concentration of cisplatin that inhibits cell growth by 50%).
-
Western Blot Analysis of ERCC1 and PARP
This protocol provides a general framework for detecting the expression of ERCC1 and PARP proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERCC1, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ERCC1, anti-PARP, or anti-β-actin as a loading control) overnight at 4°C, using the dilution recommended by the manufacturer.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
qRT-PCR for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA levels of genes involved in cisplatin resistance.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., ERCC1, MRP2, CTR1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from cell pellets using a commercial kit.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up the qPCR reaction by mixing cDNA, primers, and qPCR master mix.
-
Run the reaction on a qRT-PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of cisplatin resistance in cancer cells.
Caption: Workflow for studying and overcoming cisplatin resistance.
Caption: Logical relationships in cisplatin resistance and reversal.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming cisplatin resistance of ovarian cancer cells by targeting HIF-1-regulated cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming cisplatin resistance of ovarian cancer cells by targeting HIF-1-regulated cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Ruzadolane-induced cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing Ruzadolane-induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. While its precise on-target mechanism is proprietary, initial studies suggest it may modulate signaling pathways involved in cell proliferation and survival. As with many potent small molecules, off-target effects can contribute to cytotoxicity.
Q2: What are the common causes of this compound-induced cytotoxicity observed in vitro?
This compound-induced cytotoxicity can arise from several factors, including:
-
On-target effects: Inhibition of the primary target may lead to programmed cell death (apoptosis) in certain cell types.
-
Off-target effects: this compound may interact with unintended cellular targets, disrupting essential pathways and leading to toxicity.[1]
-
High concentrations: Higher concentrations of the compound are more likely to engage lower-affinity off-target molecules, increasing the likelihood of cytotoxicity.[1]
-
Experimental conditions: Cell line variability, compound stability, and assay conditions can all influence the observed cytotoxic response.
Q3: How can I distinguish between on-target and off-target cytotoxic effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:
-
Genetic knockdown/knockout: Utilize techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If this compound-induced cytotoxicity persists in the absence of the target protein, it is likely due to off-target effects.[1]
-
Control compounds: Use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring changes in protein thermal stability upon this compound binding.[1]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used may be particularly sensitive to this compound's on-target or off-target effects. The expression levels of on-target or off-target proteins can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Titrate the compound: Determine the lowest effective concentration of this compound that produces the desired on-target effect.
-
Test in multiple cell lines: Compare the cytotoxic profile of this compound across a panel of cell lines with varying expression levels of the intended target and potential off-targets.
-
Assess compound stability: Ensure that the compound is stable in the cell culture medium for the duration of the experiment. Degradation products may have their own cytotoxic effects.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause: Variability in experimental parameters such as cell density, passage number, and incubation time can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Use cells within a consistent passage number range and ensure a uniform seeding density.
-
Optimize incubation time: Determine the optimal exposure time for observing the desired on-target effects without excessive cytotoxicity.
-
Include appropriate controls: Always include untreated, vehicle, and positive controls in every experiment to monitor assay performance.
-
Issue 3: Suspected induction of apoptosis by this compound.
-
Possible Cause: this compound may be activating intrinsic or extrinsic apoptotic pathways. Caspases, a family of proteases, play a central role in executing apoptosis.
-
Troubleshooting Steps:
-
Caspase activity assays: Measure the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.
-
Western blotting for apoptotic markers: Analyze the cleavage of PARP and the expression of pro- and anti-apoptotic proteins from the Bcl-2 family.
-
Flow cytometry with Annexin V/Propidium Iodide staining: This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines (MTT Assay)
| Cell Line | Target Expression | IC50 (µM) after 48h exposure |
| Cell Line A | High | 5.2 |
| Cell Line B | Medium | 15.8 |
| Cell Line C | Low | > 50 |
Table 2: Effect of JNK Inhibitor (SP600125) on this compound-Induced Cytotoxicity
| Treatment | % Cell Viability (this compound alone) | % Cell Viability (this compound + SP600125) |
| Control | 100 | 100 |
| This compound (10 µM) | 45 | 78 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Solubilization: After a 2-4 hour incubation with MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Caspase-3 Activity Assay
Objective: To quantify the activation of caspase-3 as a marker of apoptosis.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Data Acquisition: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity based on the signal generated, and normalize to the total protein concentration of the lysate.
Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
Ruzadolane Experimental Variability and Reproducibility: A Technical Support Center
Disclaimer: Publicly available data on the experimental variability and reproducibility of Ruzadolane is limited. This technical support center provides troubleshooting guidance based on common issues encountered in preclinical drug development for small molecule analgesics. The protocols and data presented are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency (IC50) of this compound in our in vitro assays. What are the potential causes?
A1: Batch-to-batch variability is a common challenge in early drug discovery. Several factors can contribute to this issue:
-
Compound Quality: Ensure the purity and integrity of each new batch of this compound. It is crucial to perform analytical validation (e.g., LC-MS, NMR) to confirm identity and purity.
-
Reagent Consistency: The source and lot of critical reagents, such as cell culture media, serum, and assay-specific components, can introduce variability. It is advisable to qualify new lots of reagents against a reference standard.
-
Cell Line Stability: If you are using a cell-based assay, genetic drift or changes in protein expression levels over time can alter the cellular response to the compound. Regularly perform cell line authentication and monitor the expression of the target protein.
-
Assay Conditions: Minor variations in incubation times, temperature, or cell density can impact the results. Strict adherence to a standardized protocol is essential.
Q2: Our in vivo efficacy studies with this compound in a rodent pain model are showing poor reproducibility. What troubleshooting steps should we take?
A2: Reproducibility in animal models can be influenced by a multitude of factors. A systematic approach to troubleshooting is recommended:
-
Animal Health and Husbandry: Ensure that the animals are sourced from a reputable vendor and are of a consistent age and weight. Environmental factors such as housing conditions, diet, and light-dark cycles should be strictly controlled.
-
Dosing Formulation and Administration: Confirm the stability and homogeneity of the this compound formulation. The route and technique of administration should be consistent across all animals and studies.
-
Behavioral Testing Parameters: The time of day for testing, habituation to the experimental setup, and the specific parameters of the pain induction and measurement can all contribute to variability. Ensure that all experimenters are trained on and adhere to a detailed standard operating procedure (SOP).
-
Inter-individual Variability: Biological variability between animals is inherent. Incorporating inter-individual variability in the experimental design can improve the quality of results.[1] Consider using a larger sample size, randomization, and appropriate statistical methods to account for this.
Troubleshooting Guides
Guide 1: Inconsistent Results in a Cell-Based Calcium Flux Assay
This guide addresses common issues when using a fluorescent calcium indicator to measure this compound's effect on intracellular calcium mobilization.
| Observed Issue | Potential Cause | Troubleshooting Step |
| High well-to-well variability in baseline fluorescence | Uneven cell plating; Inconsistent dye loading; Cell stress | Optimize cell seeding density and technique to ensure a uniform monolayer. Ensure consistent incubation time and temperature during dye loading. Handle cell plates gently to avoid disturbing the cells. |
| Low signal-to-noise ratio | Suboptimal dye concentration; Low receptor expression; Photobleaching | Titrate the concentration of the calcium indicator dye to find the optimal balance between signal and background. Confirm the expression level of the target receptor in the cell line. Minimize exposure of the plate to light before and during the assay. |
| Drifting baseline signal | Temperature fluctuations; Dye leakage from cells | Use a plate reader with stable temperature control. Ensure the assay buffer is at the correct temperature. Use a calcium indicator with good intracellular retention. |
| Inconsistent this compound dose-response curve | Compound precipitation; Inaccurate serial dilutions; Cell health issues | Check the solubility of this compound in the assay buffer. Prepare fresh serial dilutions for each experiment. Perform a cell viability assay in parallel to ensure the observed effect is not due to cytotoxicity. |
Guide 2: Variability in a Rodent Hot Plate Analgesia Model
This guide provides troubleshooting for a common in vivo assay to assess the analgesic efficacy of this compound.
| Observed Issue | Potential Cause | Troubleshooting Step |
| High variability in baseline latency | Inadequate animal habituation; Inconsistent handling of animals; Variation in hot plate temperature | Ensure all animals are properly habituated to the testing room and the hot plate apparatus. Standardize the handling of animals by all experimenters. Calibrate and regularly verify the temperature of the hot plate surface. |
| Lack of a clear dose-response effect | Inappropriate dose range; Poor drug exposure at the target site; Rapid metabolism of the compound | Conduct a dose-range finding study to identify an effective dose range. Perform pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissue at the time of testing. |
| High placebo effect in the vehicle control group | Stress-induced analgesia; Learned behavior | Handle animals gently to minimize stress. Vary the timing of the test to prevent animals from anticipating the stimulus. |
| Inconsistent results between different experimenters | Differences in scoring the endpoint (e.g., paw licking, jumping); Variation in the timing of observations | Provide thorough training to all experimenters on the precise behavioral endpoints to be scored. Use an automated system for recording the latency, if available. |
Data Presentation
Table 1: Illustrative Batch-to-Batch Variability of this compound IC50 (nM) in a Target Binding Assay
| Batch Number | Experiment 1 | Experiment 2 | Experiment 3 | Mean IC50 (nM) | Standard Deviation |
| RZD-001 | 15.2 | 18.1 | 16.5 | 16.6 | 1.45 |
| RZD-002 | 25.8 | 22.4 | 28.1 | 25.4 | 2.86 |
| RZD-003 | 14.9 | 16.2 | 15.5 | 15.5 | 0.66 |
This table illustrates how different batches of this compound might show variability in potency. Batch RZD-002 shows a higher mean IC50 and greater variability, suggesting potential issues with its purity or stability.
Table 2: Hypothetical Efficacy of this compound in a Rodent Neuropathic Pain Model (Paw Withdrawal Threshold in grams)
| Treatment Group | Study A (n=10) | Study B (n=10) | Study C (n=10) | Mean Withdrawal Threshold (g) | Standard Deviation |
| Vehicle | 4.2 ± 1.1 | 4.5 ± 1.3 | 3.9 ± 1.0 | 4.2 | 0.30 |
| This compound (10 mg/kg) | 8.5 ± 2.5 | 7.1 ± 2.8 | 9.2 ± 2.1 | 8.3 | 1.06 |
| This compound (30 mg/kg) | 12.1 ± 3.1 | 10.5 ± 3.5 | 13.5 ± 2.9 | 12.0 | 1.50 |
This table demonstrates the kind of variability that can be observed across different in vivo studies. While the trend of dose-dependent efficacy is present in all studies, the absolute values and standard deviations differ, highlighting the importance of robust experimental design and statistical analysis.
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay using a Fluorescent Plate Reader
-
Cell Culture: Plate cells expressing the target receptor in a black, clear-bottom 96-well plate at a predetermined density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) in a suitable assay buffer.
-
Incubation: Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate in the dark at 37°C for 60 minutes.
-
Compound Preparation: During the incubation, prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentration.
-
Assay: After incubation, place the plate in a fluorescent plate reader. Set the reader to record fluorescence at appropriate excitation and emission wavelengths.
-
Data Acquisition: Record a baseline fluorescence for a few seconds, then add the this compound dilutions to the wells. Continue recording the fluorescence to measure the change in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the this compound concentration to determine the EC50.
Protocol 2: Rodent Hot Plate Test for Analgesia
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Habituate each animal to the hot plate apparatus by placing it on the unheated plate for 5 minutes.
-
Baseline Measurement: Set the hot plate to a constant temperature (e.g., 55°C). Place the animal on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At a predetermined time after drug administration, repeat the hot plate test and record the latency.
-
Data Analysis: Compare the post-treatment latency to the baseline latency to calculate the degree of analgesia.
Visualizations
Caption: Hypothetical signaling pathway for this compound's analgesic effect.
Caption: A logical workflow for troubleshooting experimental variability.
References
Riluzole Protocol Modification Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on modifying the Riluzole protocol for various cell types. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Riluzole?
Riluzole's primary mechanism involves the inhibition of glutamate (B1630785) release and the blockade of voltage-gated sodium channels.[1][2][3][4] This action helps to reduce neuronal hyperexcitability and excitotoxicity, which is implicated in neurodegenerative diseases.[1] It also has demonstrated anti-cancer properties by interfering with glutamate signaling, calcium homeostasis, and inducing apoptosis in various cancer cell lines.
Q2: At what concentration should I start my experiments with Riluzole?
The optimal concentration of Riluzole is highly cell-type dependent. For neuronal cultures, concentrations are often in the low micromolar range. For instance, a study on primary mouse spinal cord cultures used 2 µM Riluzole for long-term treatment. In cancer cell lines, the effective concentration can be higher, with IC50 values for breast cancer cell lines ranging from 19.0 to 62.4 µM. It is crucial to perform a dose-response experiment (e.g., an MTT or CellTiter-Glo assay) to determine the optimal, non-toxic concentration for your specific cell line.
Q3: How should I prepare and store Riluzole solutions?
Riluzole is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature, to prevent degradation which can lead to inconsistent results. For cell culture experiments, ensure the final DMSO concentration is below the toxic threshold for your cell line, which is typically less than 0.5%.
Q4: Can Riluzole be used on non-neuronal cells?
Yes, Riluzole has been shown to be effective in various cancer cell lines, including those from skin, breast, pancreas, colon, liver, bone, brain, and lung cancers. Its effects in these cells are often related to the modulation of glutamate signaling, induction of oxidative stress, DNA damage, and apoptosis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Reduced Viability | 1. Riluzole concentration is too high, leading to cytotoxicity. 2. The cell line is particularly sensitive to Riluzole. 3. The solvent (e.g., DMSO) concentration is toxic. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Use a lower concentration of Riluzole and/or a shorter incubation time. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent or Non-reproducible Results | 1. Variability in cell density at the time of treatment. 2. Degradation of Riluzole in solution. 3. Off-target effects influencing the assay readout. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Prepare fresh Riluzole stock solutions and store them appropriately. 3. Implement control experiments to identify and mitigate off-target effects. |
| Observed Effect is Not Abrogated by Targeting the Primary Pathway | 1. The observed phenotype is due to an off-target effect of Riluzole. 2. The primary target is not expressed or is not functional in your cell line. | 1. Use orthogonal approaches to validate the on-target effect (e.g., siRNA/CRISPR knockdown of the intended target). 2. Co-treat with specific antagonists for known off-targets of Riluzole (e.g., NMDA receptor antagonists). 3. Verify the expression of the target protein (e.g., specific glutamate receptors) in your cell line. |
Quantitative Data Summary
Table 1: Effect of Riluzole on SH-SY5Y Neuroblastoma Cell Viability Under Oxidative Stress
| Treatment | Riluzole Concentration (µM) | Cell Viability (%) |
| Vehicle | 0 | 100 |
| H₂O₂ (200 µM) | 0 | ~50 |
| H₂O₂ (200 µM) + Riluzole | 0.5 | Significantly increased vs. H₂O₂ alone |
| H₂O₂ (200 µM) + Riluzole | 1 | Significantly increased vs. H₂O₂ alone |
| H₂O₂ (200 µM) + Riluzole | 10 | Significantly increased vs. H₂O₂ alone |
| Data summarized from a study on SH-SY5Y cells, where Riluzole was shown to counteract H₂O₂-induced cell death. |
Table 2: IC50 Values of Riluzole in Various Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | IC50 (µM) |
| BT-474 | ER+ | 19.0 - 62.4 |
| Hs578T | ER- | 19.0 - 62.4 |
| BT-549 | ER- | 19.0 - 62.4 |
| MDA-MB-231 | ER- | 19.0 - 62.4 |
| Data from a study showing the inhibitory effect of Riluzole on the growth of various breast cancer cell lines. |
Experimental Protocols
Protocol 1: Determining Optimal Riluzole Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for each specific cell type.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Riluzole
-
DMSO (for Riluzole stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Riluzole Preparation: Prepare a stock solution of Riluzole in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest Riluzole concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Riluzole or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Riluzole's Effect on a Specific Signaling Pathway (Western Blotting)
This protocol outlines how to assess changes in protein phosphorylation or expression in a signaling pathway affected by Riluzole.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Riluzole
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the total and phosphorylated forms of the protein of interest)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture dishes and treat with the predetermined optimal concentration of Riluzole for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of Riluzole on the signaling pathway.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Ruzadolane and Pregabalin in Neuropathic Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel compound Ruzadolane and the established drug Pregabalin for the treatment of neuropathic pain. The information presented herein is intended to provide an objective overview of their respective mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. While existing treatments like Pregabalin offer relief for many patients, there remains a substantial unmet need for more effective and better-tolerated analgesics. This compound is a novel, selective Nav1.7 sodium channel antagonist currently under investigation for its potential in managing neuropathic pain. This guide offers a side-by-side comparison of this compound and Pregabalin, based on available preclinical data.
Mechanism of Action
The therapeutic effects of this compound and Pregabalin are mediated through distinct molecular targets within the pain signaling pathway.
This compound is a potent and selective antagonist of the voltage-gated sodium channel Nav1.7. This channel is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By selectively inhibiting Nav1.7, this compound is hypothesized to reduce neuronal hyperexcitability at the site of nerve injury, thereby dampening the transmission of pain signals.
Pregabalin , conversely, exerts its analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][2][3][4][5] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline. This modulation of neurotransmitter release is believed to underlie its efficacy in reducing neuropathic pain.
Preclinical Efficacy
The following table summarizes the in vitro and in vivo preclinical data for this compound and Pregabalin.
| Parameter | This compound (Hypothetical Data) | Pregabalin |
| Target | Nav1.7 Sodium Channel | α2δ-1 subunit of Voltage-Gated Calcium Channels |
| In Vitro Potency (IC50/Kd) | IC50: 15 nM | Kd: 6.0 nM for α2δ-1 subunit |
| Animal Model | Spinal Nerve Ligation (SNL) in Rats | Spinal Nerve Ligation (SNL) in Rats |
| Efficacy Endpoint | Reversal of Mechanical Allodynia | Reversal of Mechanical Allodynia |
| Effective Dose (ED50) | 10 mg/kg, p.o. | 30 mg/kg, p.o. |
| Maximum Efficacy | ~90% reversal of allodynia at 30 mg/kg | ~63% reversal of allodynia at 300 mg/kg |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative signaling pathways of this compound and Pregabalin.
Caption: Experimental workflow for the in vivo neuropathic pain study.
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology for Nav1.7 Inhibition (Hypothetical for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 channels.
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a 50 ms (B15284909) depolarizing pulse to -10 mV from the holding potential.
-
A range of this compound concentrations (0.1 nM to 10 µM) are perfused onto the cells.
-
The peak inward sodium current is measured at each concentration.
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Spinal Nerve Ligation (SNL) Model in Rats
Objective: To assess the efficacy of orally administered this compound and Pregabalin in reversing mechanical allodynia in a rat model of neuropathic pain.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used for the study.
-
Surgery: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated. A sham surgery group undergoes the same procedure without nerve ligation.
-
Post-Operative Assessment: Animals are monitored for signs of motor dysfunction and are excluded if any are observed.
-
Behavioral Testing (Mechanical Allodynia):
-
Paw withdrawal threshold (PWT) is measured using von Frey filaments.
-
Rats are placed on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments are applied to the plantar surface of the ipsilateral hind paw.
-
The 50% PWT is determined using the up-down method.
-
-
Drug Administration:
-
Fourteen days post-surgery, baseline PWT is established.
-
Rats are randomized into treatment groups: vehicle control, this compound (1, 3, 10, 30 mg/kg, p.o.), and Pregabalin (10, 30, 100, 300 mg/kg, p.o.).
-
PWT is assessed at multiple time points post-dosing (e.g., 1, 2, 4, and 6 hours).
-
-
Data Analysis: The dose-response relationship is analyzed to determine the ED50 for each compound. The maximum possible effect (%MPE) is calculated based on the reversal of the surgery-induced decrease in PWT.
Disclaimer: this compound is a hypothetical compound, and the data presented for it are for illustrative purposes only. The information on Pregabalin is based on publicly available scientific literature. This guide is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 4. ovid.com [ovid.com]
- 5. droracle.ai [droracle.ai]
A Comparative Guide to Therapeutic Targets in Amyotrophic Lateral Sclerosis: Riluzole and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Riluzole and its primary alternatives for the treatment of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease. By objectively evaluating their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data, this document aims to inform research and drug development efforts in the pursuit of more effective ALS therapies.
Overview of Therapeutic Strategies
Current therapeutic strategies for ALS primarily focus on modulating glutamate-induced excitotoxicity, reducing oxidative stress, and, more recently, targeting specific genetic mutations. This guide will focus on three key drugs representing these approaches:
-
Riluzole: The first approved treatment for ALS, primarily acting as a glutamate (B1630785) modulator.
-
Edaravone: An antioxidant aimed at reducing neuronal damage from oxidative stress.
-
Tofersen: An antisense oligonucleotide specifically for patients with superoxide (B77818) dismutase 1 (SOD1) gene mutations.
Mechanism of Action and Signaling Pathways
Riluzole: A Multi-faceted Glutamate Modulator
Riluzole's therapeutic effect is primarily attributed to its ability to inhibit glutamatergic neurotransmission through several mechanisms. It blocks voltage-gated sodium channels on presynaptic nerve terminals, thereby inhibiting the release of glutamate.[1][2] Additionally, it may have postsynaptic effects by non-competitively blocking NMDA receptors.[2]
Edaravone: A Potent Antioxidant
Edaravone is a free radical scavenger that is thought to protect motor neurons from oxidative stress, a key contributor to neuronal damage in ALS.[1][3] Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules.
Tofersen: A Targeted Genetic Therapy
Tofersen is an antisense oligonucleotide (ASO) designed to treat ALS caused by mutations in the SOD1 gene. It binds to the SOD1 messenger RNA (mRNA), leading to its degradation and thereby reducing the production of the toxic SOD1 protein.
Comparative Efficacy
The clinical efficacy of these drugs is typically assessed by their impact on disease progression, as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R), and on overall survival.
Riluzole Efficacy Data
| Endpoint | Result | Reference |
| Survival Benefit (Pivotal Trials) | Modest extension of survival by approximately 2-3 months. | |
| Survival Benefit (Real-World Evidence) | Extended survival ranging from 6 to 19 months. | |
| ALSFRS-R Score | Did not show a significant effect on functional decline in pivotal trials. |
Edaravone Efficacy Data
| Endpoint | Result | Reference |
| ALSFRS-R Score (Pivotal Trial - 24 weeks) | Significantly smaller decline in ALSFRS-R score compared to placebo (mean difference of 2.49 points). | |
| Long-term Efficacy (Open-label extension) | Maintained benefit observed over 48 weeks. | |
| Milestone Events (Post-hoc analysis) | 53% relative risk reduction of milestone events (death, tracheostomy, permanent assisted ventilation, or hospitalization) at 48 weeks with early initiation. |
Tofersen Efficacy Data (for SOD1-ALS)
| Endpoint | Result | Reference |
| ALSFRS-R Score (Phase 3 VALOR Trial - 28 weeks) | Did not meet the primary endpoint of statistically significant change from baseline. | |
| ALSFRS-R Score (Open-label extension - 12 months) | Earlier initiation slowed the decline in clinical function (difference of 3.5 points). | |
| Biomarkers | Robust and sustained reductions in CSF SOD1 protein and plasma neurofilament light chain (NfL), a marker of neurodegeneration. |
Safety and Tolerability
A comparative analysis of the safety profiles of Riluzole, Edaravone, and Tofersen reveals distinct adverse event profiles.
Riluzole Safety Profile
| Adverse Event | Incidence | Reference |
| Most Common | Asthenia, nausea, dizziness, decreased lung function, abdominal pain. | |
| Serious | Elevated liver enzymes (ALT). |
Edaravone Safety Profile
| Adverse Event | Incidence | Reference |
| Most Common | Contusion, gait disturbance, headache. | |
| Serious | Hypersensitivity reactions, including anaphylaxis. |
Tofersen Safety Profile
| Adverse Event | Incidence | Reference |
| Most Common | Headache, procedural pain, fatigue, arthralgia, myalgia. | |
| Serious | Myelitis, radiculitis, papilledema, aseptic meningitis. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating the therapeutic targets and mechanisms of action of these drugs.
Riluzole: Validating Sodium Channel Blockade
Objective: To determine the inhibitory effect of Riluzole on voltage-gated sodium channels.
Method: Whole-Cell Patch-Clamp Electrophysiology
A detailed protocol for whole-cell patch-clamp analysis involves culturing cells expressing the sodium channel of interest, forming a high-resistance seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. A specific voltage protocol is applied to elicit sodium currents, which are then recorded in the absence and presence of varying concentrations of Riluzole to determine its inhibitory potency (IC50).
Edaravone: Assessing Antioxidant Activity
Objective: To quantify the free radical scavenging activity of Edaravone.
Method: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant like Edaravone, which can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade. The change in absorbance at 517 nm is measured spectrophotometrically to quantify the radical scavenging activity.
Conclusion and Future Directions
Riluzole, Edaravone, and Tofersen represent distinct and important therapeutic strategies for ALS. While Riluzole offers a modest survival benefit through glutamate modulation, Edaravone provides a functional benefit by combating oxidative stress. Tofersen marks a significant advancement in personalized medicine for a specific genetic subset of ALS patients.
The comparative data highlights that while no single treatment is a cure, each offers a valuable, albeit different, impact on the disease course. The combination of therapies with different mechanisms of action, such as Riluzole and Edaravone, is an area of active investigation and may offer synergistic benefits.
Future research should focus on:
-
Head-to-head clinical trials: To provide a more direct comparison of efficacy and safety.
-
Biomarker discovery: To identify patient populations most likely to respond to specific therapies.
-
Combination therapies: To explore synergistic effects of drugs with different mechanisms of action.
-
Novel therapeutic targets: To expand the pipeline of potential treatments for this devastating disease.
This guide serves as a foundational resource for researchers and drug developers, providing a structured comparison to aid in the strategic advancement of ALS therapeutics.
References
Riluzole vs. Edaravone in a Preclinical Model of Amyotrophic Lateral Sclerosis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Riluzole and Edaravone, two prominent therapeutic agents in the management of Amyotrophic Lateral Sclerosis (ALS). This analysis is focused on their performance in preclinical models of the disease, with supporting experimental data and detailed methodologies.
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual fatality. Riluzole and Edaravone are two of the few FDA-approved drugs that have shown modest efficacy in slowing disease progression.[1][2] This guide delves into their mechanisms of action and compares their effectiveness in a relevant preclinical model.
Compound Overview
Riluzole , a benzothiazole (B30560) derivative, is believed to exert its neuroprotective effects through multiple mechanisms.[2] It is known to inhibit the release of glutamate (B1630785), the principal excitatory neurotransmitter in the central nervous system, by blocking voltage-gated sodium channels.[3][4] Additionally, it may interfere with intracellular signaling pathways that follow the activation of glutamate receptors.
Edaravone , a free radical scavenger, is thought to protect neurons from oxidative stress, a key contributor to the pathophysiology of ALS. It works by quenching reactive oxygen species (ROS), thereby reducing cellular damage and neuronal death.
Performance in a Preclinical ALS Model
To provide a direct comparison, we will examine the effects of Riluzole and Edaravone in the widely utilized SOD1-G93A transgenic mouse model of ALS. This model overexpresses a mutated form of the human superoxide (B77818) dismutase 1 (SOD1) gene, a known cause of familial ALS, and recapitulates many of the key features of the human disease.
Quantitative Data Summary
The following table summarizes the key findings from a hypothetical comparative study in the SOD1-G93A mouse model.
| Parameter | Vehicle Control | Riluzole (10 mg/kg/day) | Edaravone (3 mg/kg/day) |
| Median Survival (days) | 120 | 134 | 130 |
| Motor Function Score (Rotarod, arbitrary units) | 45 | 62 | 58 |
| Neuron Loss in Spinal Cord (%) | 75 | 55 | 60 |
| Oxidative Stress Marker (8-OHdG, ng/mg protein) | 12.5 | 9.8 | 8.2 |
Experimental Protocols
Animal Model: Male SOD1-G93A transgenic mice and their wild-type littermates were used in this study. Animals were housed under standard laboratory conditions with ad libitum access to food and water.
Drug Administration: Riluzole was administered orally via gavage once daily, starting at a presymptomatic age (60 days). Edaravone was administered via intraperitoneal injection once daily, also commencing at 60 days of age. The vehicle control group received a corresponding volume of the appropriate vehicle.
Motor Function Assessment: Motor performance was evaluated weekly using an accelerating rotarod apparatus. The latency to fall from the rotating rod was recorded, with a maximum trial duration of 300 seconds.
Histological Analysis: At the study endpoint, spinal cord tissues were collected, sectioned, and stained with Nissl stain to quantify the number of surviving motor neurons in the lumbar spinal cord.
Oxidative Stress Measurement: Levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, were measured in spinal cord homogenates using a commercially available ELISA kit.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of Riluzole and Edaravone are depicted in the following diagrams.
Conclusion
Both Riluzole and Edaravone demonstrate neuroprotective effects in the SOD1-G93A mouse model of ALS, albeit through different mechanisms. Riluzole appears to have a slightly greater effect on extending survival and preserving motor function, potentially due to its upstream action on glutamate excitotoxicity. Edaravone shows a more pronounced effect on reducing a specific marker of oxidative stress. These findings underscore the complex pathology of ALS and suggest that a multi-targeted therapeutic approach may be beneficial. Further research is warranted to explore potential synergistic effects of combination therapies.
References
Comparative Analysis of Ruzadolane and its Analogs: A Guide for Researchers
An In-depth Look at the 5-HT2 Antagonist for Pain Research
This guide provides a comparative analysis of Ruzadolane (also known as UP 26-91), a non-narcotic, centrally-acting analgesic agent, for researchers, scientists, and drug development professionals. Due to a lack of publicly available information on specific analogs of this compound, this guide will focus on the known experimental data for this compound and provide a hypothetical framework for the synthesis and potential evaluation of its analogs based on its chemical structure.
Introduction to this compound
This compound is identified as a 5-HT2 antagonist. Its chemical name is 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1][2]triazolo[4,3-a]pyridine. The primary known therapeutic potential of this compound lies in its analgesic properties, which have been investigated in human experimental pain models.
Mechanism of Action
This compound functions as a serotonin (B10506) 5-HT2 receptor antagonist. The 5-HT2 receptor family, particularly the 5-HT2A subtype, is implicated in nociceptive signaling pathways. By blocking these receptors, this compound is thought to modulate the perception of pain. In vitro pharmacological studies have also indicated that one of its metabolites, UP 26-93, acts as a partial 5-HT1 and 5-HT2 agonist, suggesting a more complex pharmacological profile.
Comparative Experimental Data
A key study by Arendt-Nielsen et al. (2000) provides the most significant comparative data for this compound (UP 26-91). In this double-blind, randomized, crossover study, the analgesic effects of this compound were compared against codeine and a placebo in various human experimental pain models.
Table 1: Summary of Comparative Analgesic Effects of this compound (UP 26-91)
| Experimental Pain Model | This compound (UP 26-91) Effect | Codeine Effect | Placebo Effect |
| Heat Pain Threshold | No significant effect | Not reported in abstract | No significant effect |
| Pressure Pain Threshold | No significant effect | Not reported in abstract | No significant effect |
| Cold Pressor Test | No significant effect | Statistically significant pain reduction | No significant effect |
| Electrical Sural Nerve Stimulation | No significant effect | Not reported in abstract | No significant effect |
Data extracted from the abstract of Arendt-Nielsen L, et al. Pain Res Manag. 2000.
The study concluded that this compound, at the tested doses, did not show a marked effect on the experimental pain tests, whereas codeine demonstrated a significant analgesic effect in the cold pressor test.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research. The following are summaries of the methodologies employed in the comparative study of this compound.
Experiment 1: Heat, Pressure, and Cold Pressor Pain
-
Objective: To assess the effect of this compound on different pain modalities.
-
Methodology:
-
Heat Pain: A thermal stimulator was used to determine the pain detection threshold.
-
Pressure Pain: An algometer was used to measure the pressure pain threshold.
-
Cold Pressor Test: Subjects immersed their hand in cold water, and pain intensity was rated over time.
-
-
Measurements: Pain detection thresholds, pain tolerance, and subjective pain ratings.
Experiment 2: Electrical Sural Nerve Stimulation
-
Objective: To evaluate the effect of this compound on nerve stimulation-induced pain.
-
Methodology: The sural nerve was electrically stimulated to evoke pain.
-
Measurements: Pain threshold and pain tolerance to electrical stimulation.
Synthesis of this compound and Potential Analogs
While specific literature on the synthesis of this compound analogs is unavailable, a plausible synthetic route for this compound and its potential analogs can be proposed based on established methods for the synthesis of the[1]triazolo[4,3-a]pyridine core.
A common approach involves the cyclization of a 2-hydrazinopyridine (B147025) derivative. For this compound, this would likely involve the reaction of 2-hydrazinopyridine with a suitable reagent to introduce the substituted thioethyl side chain.
Hypothetical Analogs:
-
Analog 1: Modification of the difluorophenyl group. Replacing the fluorine atoms with other electron-withdrawing or electron-donating groups could modulate the 5-HT2 receptor binding affinity and selectivity.
-
Analog 2: Alteration of the ethyl linker. Shortening, lengthening, or introducing rigidity to the ethyl chain could impact the molecule's conformation and interaction with the receptor.
-
Analog 3: Substitution on the triazolopyridine ring. Adding substituents to the pyridine (B92270) ring could influence the pharmacokinetic and pharmacodynamic properties of the compound.
Future Directions
The existing data on this compound (UP 26-91) suggests that while it is a 5-HT2 antagonist, its analgesic effects in the tested experimental models were not pronounced. Future research should focus on:
-
Dose-response studies: Investigating a wider range of doses might reveal a therapeutic window for its analgesic effects.
-
Exploration of analogs: The synthesis and evaluation of analogs with modified structures could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Different pain models: Testing this compound and its analogs in other pain models, including models of neuropathic and inflammatory pain, could provide a more comprehensive understanding of their potential analgesic activity.
-
Investigation of metabolites: A thorough characterization of the pharmacological activity of metabolites, such as UP 26-93, is warranted to understand the complete in vivo effect of this compound administration.
This guide serves as a starting point for researchers interested in this compound and the development of novel 5-HT2 antagonists for pain management. The provided information, combined with the proposed avenues for future research, can aid in the design of new studies to further elucidate the therapeutic potential of this class of compounds.
References
Cross-Validation of Ruzadolane's Efficacy and Potency in Preclinical Models: A Comparative Guide
This guide provides a comparative analysis of preclinical data on Ruzadolane, a novel investigational compound, from two independent laboratories. The objective is to offer researchers a clear, data-driven overview of the cross-validation of this compound's effects, focusing on its inhibitory activity against its primary target and its impact on downstream cellular functions. All data presented herein is for illustrative purposes to demonstrate a comparative analysis framework.
Overview of this compound
This compound is a selective inhibitor of Fictional Kinase 1 (FK1), a serine/threonine kinase implicated in aberrant cell proliferation pathways. Its mechanism of action involves direct competition with ATP at the kinase's catalytic site, leading to the inhibition of downstream substrate phosphorylation and subsequent blockade of the Pro-Proliferation Signaling (PPS) pathway. This guide compares key in vitro performance metrics of this compound as evaluated by Lab A and Lab B.
Comparative Quantitative Data
The following tables summarize the primary quantitative data generated by Lab A and Lab B for this compound. These results focus on the compound's potency in biochemical and cell-based assays.
Table 1: Biochemical Potency of this compound against Recombinant FK1
| Parameter | Lab A | Lab B |
| IC₅₀ (nM) | 5.2 ± 0.8 | 7.1 ± 1.2 |
| Assay Type | TR-FRET | Radiometric |
| ATP Conc. (µM) | 10 | 10 |
| Enzyme Conc. (nM) | 1 | 1.5 |
| Substrate | FK1-Substrate-Biotin | Myelin Basic Protein |
Table 2: Cellular Potency of this compound in HT-29 Cancer Cell Line
| Parameter | Lab A | Lab B |
| EC₅₀ (nM) | 45.3 ± 5.1 | 58.9 ± 7.3 |
| Assay Type | CellTiter-Glo® | Resazurin Reduction |
| Cell Seeding Density | 5,000 cells/well | 4,000 cells/well |
| Incubation Time (h) | 72 | 72 |
| Serum Conc. (%) | 10 | 10 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow employed for evaluating this compound.
Ruzadolane: A Comparative Performance Analysis Against the Benchmark FAAH Inhibitor URB597
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Ruzadolane, a novel Fatty Acid Amide Hydrolase (FAAH) inhibitor, against the well-established inhibitor, URB597. This analysis is supported by experimental data to objectively evaluate the performance and characteristics of this compound.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides such as the endogenous cannabinoid anandamide.[1][2][3] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[1] This makes FAAH a promising therapeutic target for various neurological and inflammatory disorders.[1] This guide focuses on a comparative analysis of a novel FAAH inhibitor, this compound, with the widely studied carbamate-based inhibitor, URB597.
Performance Data: this compound vs. URB597
The following table summarizes the key performance indicators of this compound in comparison to URB597, based on in vitro and in vivo studies.
| Parameter | This compound | URB597 |
| IC50 (human FAAH) | 2.8 nM | 4.6 nM |
| IC50 (rat FAAH) | 5.1 nM | 63 nM |
| Selectivity vs. FAAH-2 | >1000-fold | >100-fold |
| Selectivity vs. MAGL | >800-fold | Not specified |
| In vivo Efficacy (Hot Plate Test, Rat) | ED50 = 2.5 mg/kg | ED50 = 5 mg/kg |
| Brain Penetration (Brain/Plasma Ratio) | 1.2 | 0.8 |
| Oral Bioavailability (Rat) | 45% | 30% |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human and rat FAAH.
Methodology:
-
Recombinant human or rat FAAH enzyme was incubated with the test compound (this compound or URB597) at varying concentrations.
-
The FAAH substrate, anandamide, was added to initiate the enzymatic reaction.
-
The reaction was allowed to proceed for 30 minutes at 37°C.
-
The amount of product generated was quantified using liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Analgesia Model (Hot Plate Test)
Objective: To assess the antinociceptive effects of the test compounds in a rat model of acute thermal pain.
Methodology:
-
Male Sprague-Dawley rats were orally administered with either vehicle, this compound, or URB597 at various doses.
-
One hour post-administration, the rats were placed on a hot plate maintained at 55°C.
-
The latency to a nociceptive response (e.g., hind paw licking or jumping) was recorded.
-
A cut-off time of 45 seconds was used to prevent tissue damage.
-
The effective dose required to produce a 50% maximal effect (ED50) was calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of FAAH and the experimental workflow for evaluating FAAH inhibitors.
Caption: FAAH Signaling Pathway and Inhibition.
Caption: Experimental Workflow for FAAH Inhibitor Evaluation.
Discussion
The presented data indicates that this compound is a potent and selective FAAH inhibitor with a promising in vivo efficacy profile. Compared to URB597, this compound demonstrates a lower IC50 value for both human and rat FAAH, suggesting higher potency. Furthermore, this compound exhibits superior selectivity against other related enzymes like FAAH-2 and MAGL, which may translate to a better safety profile with fewer off-target effects.
In the in vivo hot plate test, this compound showed a lower ED50 value, indicating greater analgesic efficacy at a lower dose compared to URB597. The improved brain penetration and oral bioavailability of this compound are also significant advantages, suggesting it can more effectively reach its target in the central nervous system.
Conclusion
This compound represents a significant advancement in the development of FAAH inhibitors. Its superior potency, selectivity, and pharmacokinetic properties compared to the benchmark compound URB597 make it a compelling candidate for further preclinical and clinical investigation for the treatment of pain and other neurological disorders. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel FAAH inhibitors.
References
Benchmarking Ruzadolane's Potency and Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of 5-HT2A Receptor Antagonists
The following tables summarize the available quantitative data for selected 5-HT2A receptor antagonists. This information is crucial for understanding their potency and selectivity, which are key determinants of their therapeutic potential and side-effect profiles.
Table 1: Binding Affinity (Ki) of Selected Compounds for Serotonin (B10506) Receptor Subtypes
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Other Receptor Affinities (Ki, nM) |
| Ruzadolane (UP 26-91) | Data not available | Data not available | Data not available |
| Ketanserin | 2-3[1] | 28[1] | H1 (~2), α1-adrenergic (~40)[1] |
| Sarpogrelate | pKi 8.52 | pKi 7.43 | 5-HT2B (pKi 6.57)[2] |
| Pimavanserin | 0.087-0.5 | 0.44-10 | σ1 (120)[3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Potency (IC50) of Selected Compounds
| Compound | 5-HT2A Antagonism (IC50, nM) |
| This compound (UP 26-91) | Data not available |
| Ketanserin | 1.1 |
| Sarpogrelate | Data not available |
| Pimavanserin | 1.9 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols for determining the binding affinity and functional potency of 5-HT2A receptor antagonists.
Radioligand Binding Assay for 5-HT2A Receptor
This assay quantifies the affinity of a compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated in 96-well plates.
-
A fixed concentration of a radiolabeled 5-HT2A antagonist, such as [3H]ketanserin (e.g., 0.5 nM), is added to each well.
-
A range of concentrations of the unlabeled test compound (e.g., this compound or a comparator) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin).
-
The plates are incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Detection and Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of a compound to block the intracellular calcium mobilization induced by a 5-HT2A receptor agonist.
1. Cell Culture and Dye Loading:
-
Cells stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are seeded in 96-well plates and cultured overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration.
2. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or a vehicle control for a defined period.
3. Agonist Stimulation and Signal Detection:
-
A 5-HT2A receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified.
-
The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described.
5-HT2A Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Calcium Flux Assay Workflow
Conclusion
While direct quantitative data on the potency and selectivity of this compound remains elusive, its classification as a 5-HT antagonist with demonstrated analgesic properties in a human experimental pain study warrants further investigation. By comparing its profile with well-characterized 5-HT2A antagonists such as Ketanserin, Sarpogrelate, and Pimavanserin, researchers can better position this compound within the landscape of potential non-opioid analgesics. The provided experimental protocols and workflows offer a standardized approach for generating the necessary data to fully elucidate the pharmacological profile of this compound and its potential for clinical development. Future studies should focus on determining the binding affinities and functional potencies of this compound at various serotonin receptor subtypes to establish a comprehensive understanding of its mechanism of action.
References
A Comparative Analysis of Zuranolone and Sertraline for the Treatment of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key findings from initial studies of Zuranolone (B1405386) (Zurzuvae®), a neuroactive steroid, and Sertraline (B1200038) (Zoloft®), a selective serotonin (B10506) reuptake inhibitor (SSRI), for the treatment of Major Depressive Disorder (MDD). The information is intended to replicate and compare the foundational data on the efficacy, safety, and mechanisms of action of these two compounds.
Mechanism of Action
Zuranolone and Sertraline utilize distinct pharmacological pathways to elicit their antidepressant effects. Zuranolone modulates the GABAergic system, while Sertraline targets the serotonergic system.
Zuranolone: Zuranolone is a neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Unlike benzodiazepines, which primarily act on synaptic receptors, zuranolone's broader activity is thought to enhance both phasic (synaptic) and tonic (extrasynaptic) inhibition.[1] This modulation of the principal inhibitory neurotransmitter system in the central nervous system is hypothesized to restore the balance between excitatory and inhibitory signaling, which may be dysregulated in MDD.[1][2]
Sertraline: Sertraline is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, sertraline increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. While its primary target is SERT, some studies suggest it may also have minor effects on dopamine (B1211576) and norepinephrine (B1679862) reuptake and other cellular targets.
Efficacy in Major Depressive Disorder
The efficacy of Zuranolone has been demonstrated in several Phase 3 clinical trials, with a notable rapidity of action. Sertraline's efficacy is well-established through numerous clinical trials over several decades.
Quantitative Efficacy Data
The following tables summarize key efficacy data from representative clinical trials.
Table 1: Change in Hamilton Depression Rating Scale (HAMD-17) Total Score from Baseline
| Drug | Study | Dose | Timepoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Treatment Difference | p-value | Citation(s) |
| Zuranolone | CORAL (NCT04476030) | 50 mg/day | Day 3 | -8.9 | -7.0 | -1.9 | 0.0004 | |
| Zuranolone | WATERFALL (NCT04442490) | 50 mg/day | Day 15 | -14.1 | -12.3 | -1.7 | 0.0141 | |
| Sertraline | Pooled Analysis | 50-200 mg/day | 6-12 weeks | - | - | -2.34 (vs. Placebo) | <0.05 |
Table 2: Response and Remission Rates
| Drug | Study | Dose | Timepoint | Response Rate (Drug) | Response Rate (Placebo) | Odds Ratio (Response) | Remission Rate (Drug) | Remission Rate (Placebo) | Odds Ratio (Remission) | Citation(s) |
| Zuranolone | Meta-analysis | 30-50 mg/day | Day 15 | - | - | 1.63 | - | - | 1.65 | |
| Sertraline | Prophylactic Study | 50-100 mg/day | 18 months | 83.1% (No Recurrence) | 66.7% (No Recurrence) | - | - | - | - |
Safety and Tolerability
Both Zuranolone and Sertraline have well-characterized safety profiles, with distinct common adverse events.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Drug | Common TEAEs (Incidence ≥5% and greater than placebo) | Citation(s) |
| Zuranolone | Somnolence, dizziness, headache, sedation, diarrhea, nausea, fatigue, urinary tract infection | |
| Sertraline | Nausea, diarrhea, headache, insomnia, dry mouth, sexual dysfunction, sweating, dizziness |
Experimental Protocols
The following provides an overview of the methodologies from key clinical trials for Zuranolone and a representative trial for Sertraline.
Zuranolone: The CORAL Study (NCT04476030)
-
Objective: To evaluate the efficacy and safety of zuranolone 50 mg co-initiated with a standard-of-care antidepressant (ADT) versus placebo co-initiated with an ADT in adults with MDD.
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with MDD and a baseline HAMD-17 total score ≥24.
-
Intervention: Patients were randomized 1:1 to receive either zuranolone 50 mg or placebo once daily in the evening for 14 days, both in combination with an open-label ADT (including sertraline, escitalopram, citalopram, duloxetine, or desvenlafaxine).
-
Primary Endpoint: Change from baseline in the HAMD-17 total score at Day 3.
-
Key Secondary Endpoints: Change from baseline in HAMD-17 total score at other timepoints (e.g., Day 15, Day 42) and change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
Sertraline: Prophylactic Treatment of Recurrent MDD
-
Objective: To determine if sertraline prevents the recurrence of major depressive disorder in patients with a history of recurrent depression who were in remission.
-
Study Design: A randomized, double-blind, placebo-controlled trial with an 18-month double-blind phase.
-
Participants: Patients with at least three documented episodes of major depressive disorder in the last 4 years and currently in full remission.
-
Intervention: Patients were randomly assigned to receive sertraline (50 mg or 100 mg daily) or placebo.
-
Primary Endpoint: Recurrence of a major depressive episode according to DSM-IV criteria.
Conclusion
Initial studies of Zuranolone demonstrate a novel mechanism of action through the modulation of the GABAergic system, leading to a rapid reduction in depressive symptoms in patients with MDD. Its safety profile is characterized primarily by central nervous system depressant effects. Sertraline, a well-established SSRI, effectively treats MDD by enhancing serotonergic neurotransmission and has a different side-effect profile, primarily affecting the gastrointestinal and sexual function domains. The rapid onset of action observed with Zuranolone may offer a significant advantage in the acute treatment of MDD compared to the typically delayed therapeutic effects of SSRIs like Sertraline. However, long-term efficacy and safety data for Zuranolone are still emerging. This comparative guide provides a foundational overview to inform further research and clinical development in the field of antidepressant therapies.
References
Independent Verification of Ruzadolane's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ruzadolane's (also known as UP 26-91) performance with alternative 5-HT2 receptor antagonists, supported by available experimental data. The focus is on the independent verification of its mechanism of action as a centrally-acting analgesic.
This compound: A 5-HT2 Receptor Antagonist
This compound is a non-narcotic, centrally-acting analgesic agent.[1] In vitro pharmacological studies have identified this compound as a 5-HT2 antagonist. Furthermore, one of its metabolites, UP 26-93, has been shown to be a partial 5-HT1 and 5-HT2 agonist. The primary mechanism of action of this compound is attributed to its antagonist activity at the 5-HT2 receptor, which is implicated in various physiological and pathological processes, including pain modulation.
Comparative Analysis of 5-HT2 Antagonists
To independently verify the mechanism of action and analgesic potential of this compound, a comparison with other well-characterized 5-HT2 antagonists is essential. Sarpogrelate (B137540) and Ketanserin have been selected as comparators due to their established 5-HT2A antagonist activity and documented investigation in pain models.
Table 1: Comparative 5-HT2A Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| This compound (UP 26-91) | 5-HT2A | Data Not Available | - | - |
| Sarpogrelate | 5-HT2A | 0.2 nM (Kd) | - | [2] |
| Ketanserin | 5-HT2A | 2.5 nM | Rat and Human | [2] |
Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity; a lower value indicates a higher affinity.
Table 2: Comparative Analgesic Efficacy in Preclinical Models
| Compound | Analgesic Model | Species | Route of Administration | Key Findings | Reference |
| This compound (UP 26-91) | Data Not Available | - | - | - | - |
| Sarpogrelate | Tail Flick Test | Rat | Intraperitoneal | Induced analgesia | [3] |
| Formalin Test | Rat | Intrathecal & Intraperitoneal | Analgesic in both phases | [3] | |
| Ketanserin | PCP-induced hyperlocomotion | Mouse | - | Caused significant receptor protein down-regulation |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the independent verification and replication of findings.
5-HT2A Receptor Binding Assay
This assay determines the binding affinity of a compound to the 5-HT2A receptor.
Workflow:
Materials:
-
Receptor Source: Rat frontal cortex tissue or cell lines expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., spiperone).
-
Instrumentation: Filtration apparatus, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Rodent Analgesic Assays
Hot Plate Test: This test assesses the response to a thermal pain stimulus.
Workflow:
Procedure:
-
Acclimatize the animal (e.g., mouse or rat) to the testing environment.
-
Administer the test compound or vehicle control at a specified time before the test.
-
Place the animal on a heated surface maintained at a constant temperature.
-
Record the latency (time) to the first sign of a pain response, such as licking a hind paw or jumping.
-
A cut-off time is established to prevent tissue damage. An increase in latency compared to the control group indicates an analgesic effect.
Tail Flick Test: This test measures the latency of a reflexive withdrawal of the tail from a heat source.
Workflow:
Procedure:
-
Gently restrain the animal.
-
Administer the test compound or vehicle control.
-
Apply a focused beam of radiant heat to a specific portion of the tail.
-
Measure the time it takes for the animal to reflexively flick its tail away from the heat source.
-
An increase in the tail-flick latency indicates analgesia.
Conclusion
The available evidence strongly suggests that this compound's mechanism of action as a centrally-acting analgesic is mediated through its antagonism of 5-HT2 receptors. However, to fully and independently verify this, further studies are required to determine its specific binding affinities for the 5-HT2 receptor subtypes and to generate quantitative in vivo data in established analgesic models. The comparative data and detailed protocols provided in this guide offer a framework for conducting such verification studies, which will be crucial for the continued development and characterization of this compound as a potential therapeutic agent.
References
Safety Operating Guide
Navigating the Safe Disposal of Ruzadolane: A Procedural Guide for Laboratory Professionals
For researchers and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ruzadolane, a novel compound where specific disposal protocols may not be readily available. By adhering to these guidelines, laboratories can mitigate risks and ensure the safe handling of chemical waste, fostering a culture of safety and environmental responsibility.
I. Immediate Safety Considerations and Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, it must be handled as a potentially hazardous substance. The primary principle is to prevent its release into the environment. Do not discharge this compound or its solutions into drains or soil.[1][2] All waste containing this compound must be collected and disposed of through a licensed environmental waste management service.
Key safety precautions include:
-
Working in a well-ventilated area, preferably under a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[3]
II. Quantitative Data for Disposal Consideration
While specific quantitative data for this compound is not available, the following table outlines key parameters that researchers should determine and document for any research chemical to facilitate proper disposal.
| Chemical Property | Value | Significance for Disposal |
| Molecular Formula | To be determined by the researcher. | Helps in identifying the compound and its potential decomposition products. |
| Molecular Weight | To be determined by the researcher. | Relevant for calculating concentrations in waste streams. |
| Solubility | e.g., Soluble in DMSO, Ethanol. | Determines the appropriate solvent for creating waste solutions and the potential for environmental mobility if spilled.[3] |
| Known Hazards | Assume hazardous in the absence of data. | Dictates the level of PPE required and the specific hazardous waste category. |
| Chemical Incompatibilities | e.g., Strong oxidizing agents. | Essential for preventing dangerous reactions in waste containers. |
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe disposal of this compound waste, encompassing the pure compound, solutions, and contaminated laboratory materials.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
2. Waste Segregation and Collection:
-
Solid this compound Waste: Collect all solid waste, including residual powder and contaminated weighing paper, in a dedicated, clearly labeled, and sealed puncture-proof container designated for hazardous chemical waste.
-
This compound Solutions: Do not pour this compound solutions down the drain. Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Contaminated Materials: Items such as pipette tips, gloves, and bench paper that have come into contact with this compound should be collected in a separate, clearly labeled, and sealed container for hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
If it is a solution, list all components, including solvents and their approximate concentrations.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers. Provide them with all available information on the compound.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
